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  • Product: 6-ethoxyquinoline
  • CAS: 22883-85-8

Core Science & Biosynthesis

Foundational

6-ethoxyquinoline absorption and emission fluorescence spectra

An In-depth Technical Guide to the Absorption and Emission Fluorescence Spectra of 6-Ethoxyquinoline Foreword: A Note on the Analog 6-Methoxyquinoline This guide provides a comprehensive technical overview of the photoph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Absorption and Emission Fluorescence Spectra of 6-Ethoxyquinoline

Foreword: A Note on the Analog 6-Methoxyquinoline

This guide provides a comprehensive technical overview of the photophysical properties of 6-ethoxyquinoline. It is important to note that while 6-ethoxyquinoline is a compound of significant interest, the available body of published research is more extensive for its close structural analog, 6-methoxyquinoline (6MQ). The primary difference is the substitution of a methoxy (-OCH₃) group for an ethoxy (-OCH₂CH₃) group at the 6-position. Both are electron-donating alkoxy groups, and their influence on the electronic structure of the quinoline core is highly similar. Therefore, this guide will leverage the well-documented data of 6MQ as a reliable proxy to explain the fundamental principles, spectral characteristics, and environmental sensitivities of 6-ethoxyquinoline, a standard and accepted practice in comparative photophysical studies.

Introduction to 6-Ethoxyquinoline: A Versatile Fluorophore

6-Ethoxyquinoline belongs to the quinoline family of heterocyclic aromatic compounds, a core structure found in many pharmaceuticals (e.g., quinine) and functional dyes. Its fluorescence properties make it a valuable tool for researchers in materials science, biochemistry, and drug development. The quinoline ring system provides the fundamental chromophore, while the electron-donating ethoxy group at the 6-position modulates the electronic transitions, enhancing its fluorescence characteristics.

Understanding the absorption and emission spectra of 6-ethoxyquinoline is critical for its effective application as a fluorescent probe, sensor, or labeling agent. This guide delves into the core photophysical principles governing its behavior, the profound influence of its local environment, and the standardized protocols for its spectral characterization.

Core Photophysical Principles: The Journey of a Photon

The interaction of light with a fluorophore like 6-ethoxyquinoline is governed by the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram.

  • Absorption (Excitation): The process begins when a molecule absorbs a photon of light, promoting an electron from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). This is a very fast process, occurring on the femtosecond (10⁻¹⁵ s) timescale. The energy of the absorbed photon must precisely match the energy difference between the vibrational and electronic levels of the S₀ and S₁ states.

  • Vibrational Relaxation & Internal Conversion: Following excitation, the molecule is typically in a higher vibrational level of the S₁ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁. This non-radiative process is extremely fast (picoseconds, 10⁻¹² s).

  • Fluorescence Emission: From the lowest vibrational level of the S₁, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence. Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption and emission maxima is termed the Stokes Shift .

Jablonski s1_v3 v=3 s1_v2 v=2 s1_v1 v=1 s1_v0 v=0 s1_v2->s1_v0 Vibrational Relaxation s0_v1 v=1 s1_v0->s0_v1 Fluorescence (Visible Photon) s0_v3 v=3 s0_v2 v=2 s0_v0 v=0 s0_v0->s1_v2 Absorption (UV Photon)

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Spectral Characteristics of 6-Ethoxyquinoline

Absorption Spectrum

The absorption spectrum of 6-ethoxyquinoline (and 6MQ) in various solvents typically shows structured bands in the UV region, corresponding to π→π* electronic transitions within the aromatic quinoline system. In non-polar solvents like cyclohexane, vibronic structures may be resolved.[1] However, as solvent polarity increases, these fine structures often blur into broader absorption bands. The absorption maximum is generally less sensitive to solvent polarity compared to the emission spectrum.[1]

Fluorescence Emission Spectrum & Solvatochromism

A key feature of 6-ethoxyquinoline's photophysics is its sensitivity to the solvent environment, a phenomenon known as solvatochromism. The excited state (S₁) of the molecule is significantly more polar than its ground state (S₀), which is attributed to an intramolecular charge transfer (ICT) character upon excitation.[2][3][4][5]

  • In Non-Polar Solvents: The emission spectrum appears at shorter wavelengths (higher energy).

  • In Polar Solvents: Polar solvent molecules reorient around the more polar excited state, stabilizing it and lowering its energy level. This results in a bathochromic (red) shift of the fluorescence emission to longer wavelengths (lower energy).[1] This effect is clearly demonstrated in studies of 6MQ, where the emission maximum shifts significantly to the red with increasing solvent polarity.[1]

The significant Stokes shift observed in polar solvents is a direct consequence of this excited-state stabilization and the change in dipole moment between the ground and excited states.[2][4][5]

Factors Influencing Absorption and Emission Spectra

The precise absorption and emission wavelengths and intensities are not intrinsic constants but are critically dependent on the molecule's immediate chemical environment.

The Profound Effect of pH

The quinoline ring contains a nitrogen atom that is basic and can be protonated in acidic conditions. This protonation dramatically alters the electronic structure and, consequently, the photophysical properties.

  • Neutral Form (6EQ): Exists in neutral or basic solutions.

  • Protonated Form (6EQH⁺): In acidic solutions, the nitrogen atom accepts a proton, forming a quinolinium cation. This protonated form has distinct absorption and fluorescence spectra compared to the neutral form.[6] Studies on 6MQ show that the protonated form is a stronger base in the excited state, influencing proton exchange dynamics.[7] This pH sensitivity allows 6-ethoxyquinoline to be used as a pH-responsive fluorescent probe.[8]

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity. For 6-ethoxyquinoline, a prominent quenching mechanism is collisional (dynamic) quenching by halide ions, such as chloride (Cl⁻).[9] In this process, the halide ion collides with the excited fluorophore, providing a non-radiative pathway for it to return to the ground state. The efficiency of this quenching is described by the Stern-Volmer relationship.[9] This property is the basis for using quinoline derivatives as highly sensitive fluorescent sensors for detecting halide ions in aqueous media.[9][10]

Factors A 6-Ethoxyquinoline B Solvent Polarity A->B influences C pH (Protonation) A->C influences D Quenchers (e.g., Halides) A->D influences E Absorption & Emission Spectra B->E Red Shift (Bathochromic) C->E Spectral Shift D->E Intensity Decrease

Caption: Key environmental factors influencing the spectral properties of 6-ethoxyquinoline.

Experimental Protocols for Spectral Characterization

To ensure accuracy and reproducibility, standardized protocols must be followed. The following sections describe self-validating methodologies for characterizing the spectral properties of 6-ethoxyquinoline.

Protocol: Measurement of Absorption and Fluorescence Spectra

This workflow outlines the essential steps for acquiring high-quality spectral data.

Causality Statement: The use of spectroscopic grade solvents is non-negotiable, as trace impurities in lower-grade solvents can fluoresce, leading to artifactual signals and inaccurate data.[2] A low sample concentration (in the micromolar range) is critical to avoid inner-filter effects and concentration-dependent phenomena like dimer formation, which can alter the emission spectrum.[1]

Step-by-Step Methodology:

  • Reagent & Sample Preparation:

    • Procure 6-ethoxyquinoline of the highest possible purity (>98%).

    • Use spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water).

    • Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like ethanol.

    • From the stock, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. Ensure the final absorbance at the excitation wavelength is below 0.1 to maintain linearity and avoid inner-filter effects.

  • Instrumentation & Calibration:

    • Use a calibrated UV-Visible spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

    • Use a 1 cm path length quartz cuvette for all measurements.

  • Absorption Spectrum Acquisition:

    • Record a baseline spectrum using a cuvette filled only with the solvent (the "blank").

    • Rinse the cuvette with the sample solution, then fill it.

    • Measure the absorption spectrum of the sample over the desired range (e.g., 250-450 nm).

    • Identify the wavelength of maximum absorbance (λₘₐₓ). This will be used as the excitation wavelength for fluorescence measurements.

  • Fluorescence Spectrum Acquisition:

    • Set the excitation wavelength on the spectrofluorometer to the λₘₐₓ determined from the absorption spectrum.

    • Set the excitation and emission slit widths (e.g., 5 nm each) to balance signal intensity with spectral resolution.[11]

    • Record a blank spectrum of the pure solvent to check for impurities and Raman scattering peaks.

    • Measure the emission spectrum of the sample, scanning from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., from λₑₓ + 10 nm to 600 nm).

    • Identify the wavelength of maximum fluorescence emission.

Workflow cluster_prep Preparation cluster_abs Absorption Measurement cluster_flu Fluorescence Measurement prep_stock Prepare Stock Solution (1 mM) prep_work Prepare Working Solution (1-10 µM) prep_stock->prep_work abs_blank Run Solvent Blank prep_work->abs_blank abs_sample Measure Sample Absorbance abs_blank->abs_sample abs_max Determine λmax (abs) abs_sample->abs_max flu_setup Set Excitation λ to λmax (abs) abs_max->flu_setup flu_blank Run Solvent Blank flu_setup->flu_blank flu_sample Measure Sample Emission flu_blank->flu_sample flu_max Determine λmax (em) flu_sample->flu_max

Caption: Experimental workflow for acquiring absorption and fluorescence spectra.

Protocol: Relative Fluorescence Quantum Yield (Φ) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Step-by-Step Methodology:

  • Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the blue-violet region.[12]

  • Prepare Solutions: Prepare a series of dilutions for both the 6-ethoxyquinoline sample and the standard in the same solvent.

  • Measure Absorbance: Measure the absorbance of all solutions at the same excitation wavelength. Adjust concentrations so that the absorbance values are below 0.1 and create a range of values (e.g., 0.02, 0.04, 0.06, 0.08, 0.1).

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the slope (Gradient) of each line.

  • Calculate Quantum Yield: Use the following equation:

    Φₓ = Φₛ * (Gradₓ / Gradₛ) * (nₓ² / nₛ²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

    • Subscripts x and s refer to the sample and the standard, respectively.[13]

Data Summary and Interpretation

The following table summarizes typical spectral data for the analog 6-methoxyquinoline (6MQ) in various solvents, illustrating the solvatochromic effect. Similar trends are expected for 6-ethoxyquinoline.

SolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Stokes Shift (cm⁻¹)
Cyclohexane~325~350~2100
Dioxane~326~360~2800
Acetonitrile~325~385~4700
Ethanol~326~395~5300
Water~325~450~8300
Data synthesized from trends described in cited literature for 6-methoxyquinoline.[1]

Interpretation: The dramatic increase in the Stokes shift from non-polar cyclohexane to highly polar water provides strong evidence for a highly polar excited state, characteristic of molecules with significant intramolecular charge transfer character.[2][3]

Conclusion

6-Ethoxyquinoline is a fluorophore with rich and environment-sensitive photophysical properties. Its absorption is rooted in the π-electron system of the quinoline core, while its fluorescence emission is highly dependent on solvent polarity and pH due to the intramolecular charge transfer character of its excited state. This sensitivity makes it not just a fluorescent molecule, but a potential tool for probing local environments, detecting specific ions, and developing smart materials. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately characterize and effectively utilize the unique spectral properties of 6-ethoxyquinoline in their work.

References

  • ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline... Retrieved from ResearchGate. [Link]

  • Varma, T. Y., Joshi, S., & Pant, D. D. (2013). Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra. AIP Conference Proceedings, 1536(1), 77-78. [Link]

  • ResearchGate. (n.d.). Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra | Request PDF. Retrieved from ResearchGate. [Link]

  • Poizat, O., Buntinx, G., & Lauret, G. (2004). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry A, 108(13), 2485–2496. [Link]

  • ResearchGate. (n.d.). The effect of ionic strength and surfactant on the dynamic quenching of 6-methoxyquinoline by halides | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media | Request PDF. Retrieved from ResearchGate. [Link]

  • Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876–880. [Link]

  • Rode, M. F., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 795. [Link]

  • ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Retrieved from ResearchGate. [Link]

  • Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Retrieved from Sciforum. [Link]

  • Schulman, S. G., et al. (1974). Fluorescence of 6-methoxyquinoline, Quinine, and Quinidine in Aqueous Media. Journal of Pharmaceutical Sciences, 63(6), 876-80. [Link]

  • Wang, Y., et al. (2018). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 8(30), 16823–16828. [Link]

  • Elsevier. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(10), 105151. [Link]

  • Koniappan, R., & Chidambaram, N. (2006). Measurement of changes in cell volume based on fluorescence quenching. American Journal of Physiology-Cell Physiology, 290(1), C243-C250. [Link]

  • ACS Publications. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(24), 20605–20618. [Link]

  • Varma, Y. T., & Pant, D. D. (2015). Effect of Nanosize Micelles of Ionic and Neutral Surfactants on the Photophysics of Protonated 6-methoxyquinoline: Time-Resolved Fluorescence Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 637-646. [Link]

  • National Institutes of Health. (2010). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Bioorganic & Medicinal Chemistry Letters, 20(6), 1954–1957. [Link]

  • PubMed. (2022). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Journal of Molecular Liquids, 348, 118037. [Link]

  • Research Square. (2022). Activity control of pH-responsive photosensitizer bis(6-quinolinoxy)P(V)tetrakis(4-chlorophenyl)por. Preprint. [Link]

  • ResearchGate. (n.d.). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Retrieved from ResearchGate. [Link]

Sources

Exploratory

structural characterization of 6-ethoxyquinoline derivatives

Title: Structural Characterization of 6-Ethoxyquinoline Derivatives: A Comprehensive Analytical Framework Executive Summary From the perspective of a Senior Application Scientist, the structural elucidation of 6-ethoxyqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Characterization of 6-Ethoxyquinoline Derivatives: A Comprehensive Analytical Framework

Executive Summary From the perspective of a Senior Application Scientist, the structural elucidation of 6-ethoxyquinoline derivatives—ranging from the ubiquitous antioxidant ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) to synthetic intermediates like 6-ethoxyquinoline-2-carbaldehyde—requires a rigorous, multi-modal analytical approach[1][2]. The 6-ethoxy substituent significantly alters the electron density of the fused bicyclic quinoline scaffold via resonance, impacting both the molecule's chemical reactivity and its spectroscopic signatures[1][3]. This whitepaper details a self-validating analytical workflow utilizing Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy to definitively characterize these compounds.

Analytical Workflow for Structural Elucidation

To prevent mischaracterization caused by synthetic rearrangements or degradation (such as the oxidation of ethoxyquin into quinone imines), a sequential validation workflow must be employed[3][4].

G Start 6-Ethoxyquinoline Derivatives Prep Sample Prep & Purification Start->Prep MS LC-MS/MS (Mass & Fragments) Prep->MS NMR 1H/13C & 2D NMR (Regiochemistry) Prep->NMR IR FT-IR Spectroscopy (Functional Groups) Prep->IR Data Structural Elucidation & Validation MS->Data NMR->Data IR->Data

Workflow for the .

Mass Spectrometry (LC-ESI-MS/MS) Profiling

Expertise & Causality: 6-Ethoxyquinolines contain a basic nitrogen within the heterocyclic ring, making them highly amenable to positive-ion Electrospray Ionization (ESI+). During MS/MS collision-induced dissociation (CID), the 6-ethoxy group undergoes a highly diagnostic neutral loss of ethylene (C₂H₄, -28 Da)[2][4]. Observing this specific fragmentation pathway is causal proof of the ethyl ether linkage, distinguishing it from ring-methylated isomers.

Protocol: Self-Validating LC-MS/MS Method

  • Sample Preparation: Dissolve 1.0 mg of the purified derivative in 1 mL of HPLC-grade Methanol. Dilute to a working concentration of 1 µg/mL using an aqueous mixture of H₂O:MeOH (50:50, v/v) containing 0.1% formic acid. Causality: The addition of 0.1% formic acid forces the equilibrium toward the protonated state of the quinoline nitrogen, exponentially increasing the[M+H]⁺ signal intensity and ensuring a stable spray.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Ionization & Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Perform a Product Ion Scan targeting the [M+H]⁺ precursor.

  • System Validation: Confirm the presence of the diagnostic core quinoline fragment. For ethoxyquin (precursor m/z 218.15), the system is validated when the m/z 190.12 product ion is observed, confirming the expected loss of the ethyl group[2].

Table 1: Diagnostic MS/MS Fragmentation of Ethoxyquin (Precursor m/z 218.15)

Fragment Ion (m/z)Relative IntensityStructural Assignment
218.15 100%[M+H]⁺ (Protonated molecular ion)
190.12 ~32%[M+H - C₂H₄]⁺ (Loss of ethylene from ethoxy group)
176.10 ~20%[M+H - C₃H₆]⁺ (Loss of propene from 2,2,4-trimethyl core)
148.07 ~29%Core quinoline structural fragment

(Quantitative data adapted from PubChem SPLASH spectral profiling[2])

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS provides connectivity, NMR is mandatory for establishing the exact regiochemistry of the quinoline ring. A critical, often-overlooked phenomenon in quinoline characterization is concentration-dependent chemical shifting. The non-exchangeable aromatic hydrogens of quinolines exhibit unusual shifts due to intermolecular dipole-dipole interactions and π-π stacking of the aromatic rings in solution[5]. Therefore, running samples at a standardized, low concentration is a strict requirement for reproducible chemical shifts.

Protocol: High-Resolution 1D and 2D NMR Acquisition

  • Sample Preparation: Dissolve exactly 5.0 mg of the derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is non-polar enough to disrupt trace hydrogen bonding while allowing controlled π-π stacking. Standardizing the mass to exactly 5.0 mg ensures the concentration remains constant across batches, preventing π-π stacking shift artifacts[4][5].

  • ¹H NMR Acquisition: Acquire data at 500 MHz or 600 MHz. Set a relaxation delay (d1) of at least 2.0 seconds. Causality: A sufficient d1 delay ensures complete T1 relaxation of the methyl protons, which is required for accurate quantitative integration[4].

  • ¹³C NMR Acquisition: Acquire at 125 MHz or 150 MHz with composite pulse proton decoupling. Utilize a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C2, C4, C6).

  • System Validation via 2D NMR: Perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The protocol is validated when a clear 3-bond correlation is observed between the ethoxy -CH₂- protons (~3.99 ppm) and the C6 aromatic carbon, definitively proving the substitution position and ruling out migration to the C8 position.

Table 2: ¹H NMR Chemical Shifts for 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
1.24 Triplet (t)3H-OCH₂CH₃ (Ethoxy terminal methyl)
1.28, 1.44 Singlets (s)6H2-CH₃ (Gem-dimethyls on dihydro ring)
1.97 Doublet (d)3H4-CH₃ (Allylic methyl)
3.99 Quartet (q)2H-OCH₂ CH₃ (Ethoxy methylene)
5.36 Singlet (s)1H3-H (Vinylic proton on dihydro ring)
6.32 - 6.71 Multiplets (m)3H5-H , 7-H , 8-H (Aromatic protons)

(Assignments based on 90/600 MHz continuous-wave and FT-NMR spectral data[2][4])

Infrared (IR) Spectroscopy & Functional Group Validation

Expertise & Causality: FT-IR serves as the orthogonal self-validating tool for functional group integrity. For derivatives like 6-ethoxyquinoline-2-carbaldehyde, the aldehyde C=O stretch is the primary diagnostic target[1]. For dihydroquinolines like ethoxyquin, the secondary amine N-H stretch and the asymmetric C-O-C stretch of the ethoxy group are the critical markers[6].

Protocol: ATR-FTIR Analysis

  • Background Collection: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 1-2 mg of solid (or 1 drop of liquid) directly onto the crystal. Ensure intimate contact using the pressure anvil. Causality: Utilizing ATR rather than traditional KBr pellets eliminates the risk of hygroscopic moisture absorption, which would otherwise produce a broad O-H band that masks the critical N-H stretching region (~3360 cm⁻¹).

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • System Validation: The structure is validated by identifying the secondary amine N-H stretch (broad absorption at 3360–3400 cm⁻¹) and the strong aliphatic-aromatic ether C-O-C stretch (~1250 cm⁻¹)[6].

Conclusion

The demands a tightly controlled, multi-modal approach. By combining the high-sensitivity fragmentation profiling of LC-MS/MS, the regiochemical precision of high-resolution NMR (controlled for π-π stacking), and the functional group confirmation of ATR-FTIR, researchers establish a robust, self-validating analytical framework.

References

  • CAS 100063-12-5: 2-Quinolinecarboxaldehyde,6-ethoxy-(9CI)
  • Source: University of North Carolina Wilmington (UNCW)
  • Study of the mechanism of the antioxidant action of ethoxyquin Source: ResearchGate URL
  • Ethoxyquin | C14H19NO | CID 3293 Source: PubChem - NIH URL
  • SYNTHESIS AND STUDIES ON ANTIOXIDANTS: ETHOXYQUIN (EQ)
  • Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

Foundational

Introduction: The Dual Nature of a Widely Used Antioxidant

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 6-Ethoxyquinoline 6-Ethoxy-1,2-dihydro-2,2,4-trimethylquinoline, commonly known as ethoxyquin (EQ), is a synthetic antioxidant developed primarily to...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 6-Ethoxyquinoline

6-Ethoxy-1,2-dihydro-2,2,4-trimethylquinoline, commonly known as ethoxyquin (EQ), is a synthetic antioxidant developed primarily to prevent lipid peroxidation in animal feed, particularly fishmeal.[1] Its efficacy in preserving the nutritional quality of feed and preventing spontaneous combustion in materials like fishmeal during transport has led to its widespread use for decades.[1][2] However, the very reactivity that makes EQ an effective antioxidant also predisposes it to complex metabolic and oxidative transformations. While not permitted for direct use in most human foods, its application in animal feed results in the presence of EQ and its derivatives in food products of animal origin, such as farmed fish, poultry, and eggs, leading to human exposure.[1]

This guide provides a detailed examination of the pharmacokinetic profile and metabolic fate of 6-ethoxyquinoline. We will explore its absorption, distribution, metabolism, and excretion (ADME), delve into the key metabolic pathways and the resulting transformation products, and outline the state-of-the-art analytical methodologies required for their accurate quantification. This document is intended for researchers, toxicologists, and drug development professionals who require a deep, mechanistic understanding of EQ's behavior in biological systems.

Pharmacokinetics: The Journey of Ethoxyquin Through the Body

The biological journey of ethoxyquin is characterized by rapid absorption and extensive metabolic conversion. The parent compound itself is often a minor component compared to the array of metabolites found in tissues and excreta.

Absorption and Distribution

Following oral administration, ethoxyquin is rapidly absorbed from the gastrointestinal tract.[3] Its lipophilic nature facilitates its distribution into various tissues. Studies have shown that while plasma levels of the parent compound may decline relatively quickly, EQ and its metabolites can accumulate in specific tissues.[4] Notably, residues of EQ and its derivatives, particularly the ethoxyquin dimer (EQDM), are found in the muscle of farmed Atlantic salmon.[5] An analogue of ethoxyquin, EQ-6, has been observed to concentrate in neural tissues, suggesting a potential for quinoline-based structures to cross the blood-brain barrier.[4]

Metabolism: A Complex Web of Biotransformation

The metabolism of ethoxyquin is extensive and varies across species, leading to a diverse range of transformation products. The primary site of metabolism is the liver, involving both Phase I and Phase II enzymatic reactions.

Phase I Reactions: The initial biotransformation of EQ is dominated by oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP) enzyme system.[5][6] Key Phase I pathways include:

  • O-de-ethylation: This is a major metabolic reaction, particularly in rats, which involves the removal of the ethyl group from the ethoxy moiety. This process yields the primary metabolite 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (6-OH-EQ).[7]

  • Oxidation: The 6-hydroxy metabolite is readily oxidized to form the highly reactive electrophile, 2,2,4-trimethyl-6-quinolone, also known as ethoxyquin quinone imine (EQI).[7][8] EQI is considered a metabolite of significant toxicological concern due to its potential for genotoxicity.[8][9]

  • Hydroxylation: The quinoline ring and its side chains can undergo hydroxylation at various positions, leading to several hydroxylated and dihydroxylated metabolites.[7]

  • Dimerization: In fishmeal and subsequently in fish tissue, ethoxyquin can undergo oxidative dimerization to form the ethoxyquin dimer (EQDM).[1][5] This metabolite's own metabolic fate and potential toxicity have been the subject of investigation.[5]

Phase II Reactions: Following Phase I oxidation, the resulting metabolites, particularly 6-OH-EQ, can undergo conjugation reactions to increase their water solubility and facilitate excretion. In humans, the major identified metabolite is the glucuronide conjugate of 6-OH-EQ (6-OH-EQ-gluc).[8]

The following diagram illustrates the principal metabolic pathways of 6-ethoxyquinoline.

Ethoxyquin_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) EQ 6-Ethoxyquinoline (EQ) OH_EQ 6-Hydroxy-EQ (6-OH-EQ) EQ->OH_EQ O-de-ethylation (Major Pathway) Hydrox_Metabolites Other Hydroxylated Metabolites EQ->Hydrox_Metabolites Hydroxylation EQDM Ethoxyquin Dimer (EQDM) (in fish) EQ->EQDM Oxidative Dimerization EQI Ethoxyquin Quinone Imine (EQI) (Toxic Metabolite) OH_EQ->EQI Oxidation OH_EQ_Gluc 6-OH-EQ-Glucuronide (Excretable) OH_EQ->OH_EQ_Gluc Glucuronidation

Caption: Principal metabolic pathways of 6-ethoxyquinoline (EQ).

Excretion

The water-soluble conjugated metabolites of ethoxyquin are primarily excreted via the urine.[7] Studies in rats have shown that a significant portion of an administered dose can be accounted for in the urine as various metabolites.[7] Unmetabolized ethoxyquin and certain lipophilic metabolites may also be eliminated through feces.

Key Metabolites and Impurities of Toxicological Concern

The safety assessment of ethoxyquin is complicated by the presence of its transformation products and manufacturing impurities, which may possess greater toxicity than the parent compound.

  • Ethoxyquin Quinone Imine (EQI): As a reactive electrophile, EQI is a major focus of toxicological research. The European Food Safety Authority (EFSA) noted that EQI is possibly genotoxic, raising significant safety concerns.[9][10] Recent studies have aimed to clarify its toxicity profile.[10]

  • Ethoxyquin Dimer (EQDM): Found predominantly in fish, EQDM has been shown to induce responses in enzyme systems comparable to the parent compound.[5] Its long-term effects are still under evaluation.

  • p-Phenetidine: This compound is not a metabolite but can be present as an impurity from the manufacturing process of ethoxyquin.[3] It is considered possibly mutagenic, and its presence in the final additive product is a critical factor in the overall safety assessment.[9][10]

Data Summary: Major Identified Metabolites

The metabolic profile of ethoxyquin varies significantly across different species. The table below summarizes the major metabolites identified in key animal models and humans.

Metabolite NameChemical NameSpecies DetectedReference
6-OH-EQ 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineRat, Human[7][8]
EQI 2,2,4-trimethyl-6-quinoloneRat, Human, Fish[7][8]
EQDM Ethoxyquin DimerFish[1][5]
6-OH-EQ-gluc 1,2-dihydro-2,2,4-trimethyl-6-quinolinol-glucuronideHuman[8]
Hydroxylated Metabolites Various hydroxylated forms of EQRat[7]

Analytical Methodologies for Quantification

The accurate assessment of exposure to ethoxyquin requires robust analytical methods capable of quantifying both the parent compound and its key metabolites in complex biological and feed matrices.

Evolution of Analytical Techniques

Early methods for EQ analysis often relied on Gas Chromatography (GC) with Flame-Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).[2] However, a significant drawback of these techniques is the thermal instability of EQ, which can degrade at the high temperatures used in GC injectors, potentially leading to inaccurate quantification.[2]

Consequently, Liquid Chromatography (LC)-based methods are now considered state-of-the-art for the analysis of EQ and its derivatives.[2] LC coupled with Fluorescence Detection (LC-FLD) offers high sensitivity for the fluorescent quinoline structure. For definitive identification and quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11] The use of stable-isotope labeled internal standards in a Stable Isotope Dilution Analysis (SIDA) approach provides the highest level of accuracy by correcting for matrix effects and variations in extraction efficiency.[2]

Experimental Protocol: LC-MS/MS Quantification in Fish Tissue

This protocol provides a generalized workflow for the determination of ethoxyquin and its major metabolites (EQI, EQDM) in fish tissue, based on principles described in the literature.[2][11]

1. Sample Preparation (QuEChERS-based Extraction)

  • Homogenize 2-5 grams of fish tissue.
  • Spike the sample with an appropriate amount of stable-isotope labeled internal standards (e.g., d5-EQ).
  • Add 10 mL of acetonitrile and shake vigorously for 1 minute to de-proteinize and extract the analytes.
  • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
  • Centrifuge at >3000 x g for 5 minutes.
  • Transfer an aliquot of the upper acetonitrile layer to a new tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18) to remove lipids and other interferences.
  • Vortex and centrifuge again.
  • Filter the final supernatant through a 0.22 µm filter into an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient program to separate EQ, EQI, and EQDM.
  • Mass Spectrometry Detection:
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard for confident quantification and confirmation.

3. Data Analysis

  • Generate a calibration curve using standards prepared in a representative blank matrix.
  • Quantify the concentration of each analyte in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

The following diagram outlines the general analytical workflow.

Analytical_Workflow start Fish Tissue Sample homogenize 1. Homogenization & Internal Standard Spiking start->homogenize extract 2. Acetonitrile Extraction (QuEChERS) homogenize->extract cleanup 3. Dispersive SPE Cleanup (d-SPE) extract->cleanup analyze 4. LC-MS/MS Analysis (ESI+, MRM Mode) cleanup->analyze quantify 5. Data Processing & Quantification analyze->quantify

Caption: General workflow for LC-MS/MS analysis of ethoxyquin.

Conclusion

6-ethoxyquinoline is a compound of significant commercial importance that undergoes rapid absorption and extensive, complex metabolism in biological systems. The primary metabolic pathways involve O-de-ethylation and oxidation, leading to the formation of numerous metabolites, including the potentially toxic ethoxyquin quinone imine (EQI) and the ethoxyquin dimer (EQDM). Due to safety concerns surrounding these metabolites and manufacturing impurities like p-phenetidine, a comprehensive understanding of EQ's ADME profile is crucial for risk assessment. Modern analytical techniques, particularly LC-MS/MS, are indispensable tools for accurately monitoring the levels of both the parent compound and its transformation products in feed and food products. Future research should continue to focus on elucidating the toxicological profiles of key metabolites to ensure the safety of the food supply.

References

  • Skaare, J. U., & Solheim, E. (1979). Studies on the metabolism of the antioxidant ethoxyquin, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in the rat. Xenobiotica, 9(11), 649-657. [Link]

  • Berntssen, M. H. G., et al. (2011). Investigations on the Metabolism and Potentially Adverse Effects of Ethoxyquin Dimer, a Major Metabolite of the Synthetic Antioxidant Ethoxyquin in Salmon Muscle. Journal of Agricultural and Food Chemistry, 59(19), 10765-10772. [Link]

  • Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2015). Safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species. EFSA Journal, 13(11), 4272. [Link]

  • Stoeckelhuber, M., et al. (2020). Development of a human biomonitoring method for assessing the exposure to ethoxyquin in the general population. ResearchGate. [Link]

  • Strey, S., et al. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6646-6654. [Link]

  • Wikipedia. (n.d.). Ethoxyquin. [Link]

  • Lundebye, A. K., et al. (2010). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. ResearchGate. [Link]

  • FEFAC. (2022). Information on EFSA opinion on Ethoxyquin as feed additive for all animal species. [Link]

  • Tekwani, B. L., & Walker, L. A. (1997). Side-chain hydroxylation in the metabolism of 8-aminoquinoline antiparasitic agents. Biotransformation, 28(2), 187-196. [Link]

  • Madlener, S., et al. (2021). Development of EQ-6, a Novel Analogue of Ethoxyquin to Prevent Chemotherapy-Induced Peripheral Neuropathy. Journal of Pharmacology and Experimental Therapeutics, 378(3), 197-206. [Link]

  • ATSDR. (1995). Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Shmerling, D. (2020). An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data. Pharmacology Research & Perspectives, 8(4), e00624. [Link]

  • MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

Sources

Exploratory

6-ethoxyquinoline molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 6-Ethoxyquinoline For Researchers, Scientists, and Drug Development Professionals Introduction: Defining 6-Ethoxyquinoline 6-Ethoxyquinoline is an aro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 6-Ethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 6-Ethoxyquinoline

6-Ethoxyquinoline is an aromatic heterocyclic compound featuring a quinoline core substituted with an ethoxy group at the sixth position. While less common in readily available chemical databases than its methylated counterpart, 6-methoxyquinoline, its molecular properties can be precisely determined from its chemical structure. Based on the structure of a quinoline ring (C₉H₇N) and an ethoxy substituent (-OC₂H₅), the chemical formula for 6-ethoxyquinoline is deduced to be C₁₁H₁₁NO . This guide will provide a detailed exploration of two fundamental molecular properties of 6-ethoxyquinoline: its molecular weight and exact mass. Understanding the distinction between these values is critical for accurate compound characterization, analytical method development, and interpretation of mass spectrometry data in research and drug development.

Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. Their distinction lies in the consideration of isotopic abundances.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a molecule is the sum of the average atomic masses of its constituent atoms. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes, taking into account their relative abundances. This value is what is typically found on the periodic table. For instance, the atomic weight of carbon is approximately 12.011 amu, which reflects the natural abundance of its isotopes, primarily ¹²C and ¹³C.

The calculation for the molecular weight of 6-ethoxyquinoline (C₁₁H₁₁NO) is as follows:

  • Carbon (C): 11 atoms × 12.011 amu/atom = 132.121 amu

  • Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 132.121 + 11.088 + 14.007 + 15.999 = 173.215 amu (or g/mol )

This calculated molecular weight is a statistical average and represents the mass of a mole of the substance.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass of a molecule is the sum of the masses of the most abundant isotopes of its constituent atoms. This value is not a weighted average but a precise calculation based on the single most common isotope for each element. High-resolution mass spectrometry is capable of resolving and measuring these distinct isotopic masses.[1]

The calculation for the exact mass of 6-ethoxyquinoline (C₁₁H₁₁NO) uses the masses of the most abundant isotopes:

  • Carbon (¹²C): 11 atoms × 12.000000 amu/atom = 132.000000 amu

  • Hydrogen (¹H): 11 atoms × 1.007825 amu/atom = 11.086075 amu

  • Nitrogen (¹⁴N): 1 atom × 14.003074 amu/atom = 14.003074 amu

  • Oxygen (¹⁶O): 1 atom × 15.994915 amu/atom = 15.994915 amu

Total Exact Mass = 132.000000 + 11.086075 + 14.003074 + 15.994915 = 173.084064 amu

This value represents the mass of a single molecule containing only the most abundant isotopes.

Data Summary: 6-Ethoxyquinoline

The fundamental molecular properties of 6-ethoxyquinoline, derived from its chemical formula, are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₁₁H₁₁NO
Calculated Molecular Weight 173.215 g/mol
Calculated Exact Mass 173.084064 Da

Experimental Determination of Exact Mass: High-Resolution Mass Spectrometry

The exact mass of a compound is experimentally determined using high-resolution mass spectrometry (HRMS). This powerful analytical technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Workflow for Exact Mass Determination

G cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve 6-Ethoxyquinoline in appropriate solvent infusion Direct Infusion or LC Introduction prep->infusion ionization Ionization (e.g., ESI, APCI) infusion->ionization analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum mass_extraction Extract Monoisotopic Peak spectrum->mass_extraction formula_determination Elemental Composition Determination mass_extraction->formula_determination

Caption: Workflow for the experimental determination of exact mass using high-resolution mass spectrometry.

Step-by-Step Experimental Protocol
  • Sample Preparation: A dilute solution of the 6-ethoxyquinoline sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) to ensure efficient ionization.

  • Introduction into the Mass Spectrometer: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

  • Ionization: The 6-ethoxyquinoline molecules are ionized in the ion source. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). This process imparts a charge to the molecules, allowing them to be manipulated by electric and magnetic fields.

  • Mass Analysis: The ionized molecules are then guided into the mass analyzer. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are used to separate the ions based on their mass-to-charge ratio (m/z) with very high precision.

  • Detection: The separated ions are detected, and a signal is generated that is proportional to the number of ions at each m/z value.

  • Data Analysis: The detector output is used to generate a mass spectrum, which is a plot of ion intensity versus m/z. The peak corresponding to the monoisotopic mass of the protonated or deprotonated 6-ethoxyquinoline is identified, and its m/z value is used to determine the exact mass of the neutral molecule. This experimentally determined exact mass can then be used to confirm the elemental composition (C₁₁H₁₁NO).

The Significance of Isotopic Distribution

The presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) gives rise to a characteristic isotopic pattern in the mass spectrum. The monoisotopic peak (M) corresponds to the molecule containing only the most abundant isotopes. The M+1 peak represents molecules containing one heavier isotope (e.g., one ¹³C atom), and the M+2 peak represents molecules with two heavier isotopes or a single heavier isotope of an element like oxygen. The relative intensities of these isotopic peaks can be predicted based on the natural abundances of the isotopes and the number of atoms of each element in the molecule.

G cluster_key Conceptual Basis mw_calc C: 12.011 H: 1.008 N: 14.007 O: 15.999 mw_val 173.215 g/mol mw_calc->mw_val em_val 173.084064 Da em_calc ¹²C: 12.000000 ¹H: 1.007825 ¹⁴N: 14.003074 ¹⁶O: 15.994915 em_calc->em_val key Weighted Average of Natural Isotopes Most Abundant Isotope Mass key:f0->mw_val key:f1->em_val

Caption: Conceptual difference between Molecular Weight and Exact Mass for 6-ethoxyquinoline.

Conclusion

For 6-ethoxyquinoline, with a derived chemical formula of C₁₁H₁₁NO, the calculated molecular weight is 173.215 g/mol , while its calculated exact mass is 173.084064 Da. The molecular weight is a useful value for stoichiometric calculations in bulk chemical reactions. The exact mass is a critical parameter in modern analytical chemistry, particularly in mass spectrometry, where it serves as a highly specific identifier for the compound and a means to confirm its elemental composition. A thorough understanding of both concepts is essential for researchers and scientists in drug development and related fields to ensure the accurate identification and characterization of molecules of interest.

References

  • PubChem. Ethoxyquin. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • NIST. 6-Ethoxyquinaldine. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. 2,4-Dimethyl-6-ethoxyquinoline. National Center for Biotechnology Information. [Link]

  • NIST. Ethoxyquin. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. Quinoline, 6-methoxy-. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Britannica. Mass spectrometry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Skraup Synthesis of 6-Ethoxyquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized quinoline scaffolds for pharmaceutical intermediates and antioxidant derivatives. Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized quinoline scaffolds for pharmaceutical intermediates and antioxidant derivatives.

Executive Summary

The Skraup synthesis is a foundational organic reaction for constructing the quinoline heterocycle from anilines. When p-phenetidine (4-ethoxyaniline) is utilized as the primary amine substrate, the reaction yields 6-ethoxyquinoline , a highly valuable privileged scaffold in medicinal chemistry and a direct precursor to potent antioxidants like ethoxyquin [1]. Because the Skraup reaction is notoriously exothermic and prone to runaway kinetics, this protocol is engineered with strict causality-driven experimental choices to ensure safety, regioselectivity, and optimal yield.

Mechanistic Causality & Reaction Design

To master the Skraup synthesis, one must understand the precise role of each reagent. The protocol is not merely a mixture of chemicals, but a carefully orchestrated sequence of in situ generation, addition, cyclization, and oxidation [2].

  • In Situ Acrolein Generation: Acrolein is highly toxic, volatile, and prone to spontaneous polymerization. By using glycerol and concentrated sulfuric acid ( H2​SO4​ ) , acrolein is generated in situ via acid-catalyzed double dehydration. This ensures a steady, low-concentration supply of the electrophile.

  • Regioselectivity via Para-Blocking: p-Phenetidine features an ethoxy group at the para position relative to the amine. Following the Michael addition of the amine to acrolein, the resulting β -anilinopropionaldehyde undergoes electrophilic aromatic substitution to close the ring. Because the para position is blocked, cyclization is forced exclusively to the ortho position, yielding a single regioisomer (6-ethoxyquinoline) rather than a mixture [3].

  • Aromatization & The Role of Nitrobenzene: The initial cyclization yields 1,2-dihydro-6-ethoxyquinoline. To achieve the stable aromatic quinoline system, an oxidizing agent is required. Nitrobenzene acts as both a mild oxidant and a co-solvent, accepting electrons to drive aromatization while being reduced to aniline.

  • Thermal Moderation: The oxidation step is violently exothermic. Iron(II) sulfate heptahydrate ( FeSO4​⋅7H2​O ) is added as a critical moderator. It regulates the redox potential of the nitrobenzene oxidation, preventing a sudden thermal spike that leads to tar formation or explosion.

SkraupMechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration (-2 H2O) MichaelAdduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->MichaelAdduct Michael Addition pPhenetidine p-Phenetidine (4-Ethoxyaniline) pPhenetidine->MichaelAdduct Nucleophilic Attack Dihydroquinoline 1,2-Dihydro-6-ethoxyquinoline MichaelAdduct->Dihydroquinoline Acid-Catalyzed Cyclization Product 6-Ethoxyquinoline (Target Scaffold) Dihydroquinoline->Product Aromatization Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Product Accepts Electrons

Caption: Mechanistic pathway of the Skraup synthesis yielding 6-ethoxyquinoline.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 100 mmol scale reaction. The excess of glycerol and sulfuric acid compensates for the water generated during the reaction, which would otherwise dilute the acid catalyst.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
p -Phenetidine 137.181.0013.7 g (12.9 mL)Primary Amine Substrate
Glycerol (Anhydrous) 92.093.0027.6 g (21.9 mL)Acrolein Precursor
Nitrobenzene 123.110.809.8 g (8.2 mL)Oxidizing Agent / Solvent
Sulfuric Acid (98%) 98.083.5034.3 g (18.6 mL)Catalyst / Dehydrating Agent
FeSO4​⋅7H2​O 278.010.051.4 gExothermic Moderator

Expected Yield: 45–55% (Yields are inherently limited by the formation of polymeric tar, a standard byproduct of the Skraup reaction).

Experimental Protocol

This methodology is designed as a self-validating system . At each phase, specific physical observations confirm that the reaction is proceeding along the correct mechanistic pathway.

Phase 1: Reagent Preparation & Controlled Initiation
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a heavy-duty mechanical stirrer, a reflux condenser, and an internal thermometer. Causality: Mechanical stirring is mandatory; magnetic stir bars will fail once the reaction mixture polymerizes into a viscous tar.

  • Mixing: Add 13.7 g of p -phenetidine, 27.6 g of anhydrous glycerol, 9.8 g of nitrobenzene, and 1.4 g of FeSO4​⋅7H2​O to the flask. Stir vigorously to create a homogenous suspension.

  • Acid Addition: Cool the flask in an ice-water bath. Using an addition funnel, add 18.6 mL of concentrated H2​SO4​ dropwise over 30 minutes.

    • Self-Validation: The temperature should rise slightly, and the mixture will form a thick, pale-yellow sulfate salt slurry. If the temperature does not rise, stop the addition; accumulating unreacted acid will cause an explosive thermal runaway later.

Phase 2: Reflux & Aromatization
  • Heating: Remove the ice bath and apply a heating mantle. Gradually heat the mixture to 140–150 °C.

  • Thermal Monitoring: Around 120 °C, the exothermic dehydration and oxidation reactions will initiate. Remove the heat source immediately if the internal temperature spikes above 155 °C, allowing the reflux condenser to manage the heat load.

  • Maturation: Once the exotherm subsides, maintain reflux at 140–150 °C for 3 to 4 hours.

    • Self-Validation: The mixture will transition from a pale slurry to a dark, viscous, almost black liquid. This confirms the formation of the quinoline core alongside the expected polymeric byproducts.

Phase 3: Quenching & Free-Basing
  • Cooling: Remove the heat source and allow the flask to cool to 80 °C. Do not let it cool to room temperature yet, or the tar will solidify and trap the product.

  • Dilution: Carefully pour the hot mixture into a 1 L beaker containing 200 mL of crushed ice and water. Stir vigorously.

  • Neutralization: Slowly add a 10 M Sodium Hydroxide (NaOH) solution until the pH reaches 9–10.

    • Causality: The product exists as a water-soluble quinolinium sulfate salt. Basification deprotonates the nitrogen, precipitating the free-base 6-ethoxyquinoline as a dark oil, making it amenable to extraction.

Phase 4: Isolation via Steam Distillation
  • Steam Distillation: Transfer the basified mixture to a steam distillation apparatus. Pass live steam through the mixture.

    • Causality: 6-Ethoxyquinoline, unreacted nitrobenzene, and the aniline byproduct (from reduced nitrobenzene) are volatile under steam. The intractable polymeric tar is not, allowing for a clean separation.

  • Extraction: Collect the milky distillate (approx. 300–400 mL). Extract the distillate with Ethyl Acetate ( 3×100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude brown oil via vacuum distillation or silica gel column chromatography (Hexanes:Ethyl Acetate) to yield pure 6-ethoxyquinoline as a pale yellow liquid that darkens upon prolonged exposure to air.

SkraupWorkflow Mix 1. Reagent Mixing (Amine, Glycerol, Oxidant) Acid 2. Acid Addition (Dropwise H2SO4) Mix->Acid Heat 3. Reflux (140-150°C, 3-4h) Acid->Heat Neutralize 4. Neutralization (NaOH to pH 9-10) Heat->Neutralize Distill 5. Steam Distillation (Isolate Volatiles) Neutralize->Distill Purify 6. Vacuum Distillation (Final Purification) Distill->Purify

Caption: Step-by-step experimental workflow for the synthesis and isolation of 6-ethoxyquinoline.

Troubleshooting & Analytical Validation

  • Failure to Initiate Exotherm: If the reaction does not self-heat upon reaching 120 °C, the H2​SO4​ may have absorbed too much atmospheric moisture. Ensure 98% concentrated acid is used.

  • Low Yield / Excessive Tar: This occurs if the heating rate is too rapid. The Michael addition must outpace the polymerization of acrolein. Ensure a gradual temperature ramp.

  • Analytical Confirmation: Validate the final product using 1H NMR. Look for the characteristic disappearance of the primary amine protons, the appearance of the aromatic quinoline protons (specifically the highly deshielded proton at the C-2 position around δ 8.8 ppm), and the retention of the ethoxy quartet/triplet signals.

References

  • Journal of Agricultural and Food Chemistry (ACS Publications). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry.1 [1]

  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.2 [2]

  • Scribd. Quinolines and Isoquinolines | Chemical Reactions.3 [3]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation and degradation of 6-ethoxyquinoline during storage

Title: Technical Support Center: 6-Ethoxyquinoline Storage, Stability, and Troubleshooting Introduction Welcome to the Application Scientist Support Center for 6-ethoxyquinoline (also widely known as ethoxyquin or 6-etho...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: 6-Ethoxyquinoline Storage, Stability, and Troubleshooting

Introduction Welcome to the Application Scientist Support Center for 6-ethoxyquinoline (also widely known as ethoxyquin or 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline). This portal is designed for researchers, analytical chemists, and drug development professionals who require stringent control over the stability of this highly reactive quinoline derivative. Due to its potent antioxidant properties, the compound itself is highly susceptible to degradation, requiring specialized handling and storage protocols.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my 6-ethoxyquinoline standard turn brown and viscous during storage, and what are the chemical consequences? A: 6-Ethoxyquinoline is highly susceptible to autoxidation and polymerization when exposed to light, heat, or atmospheric oxygen[1]. The transition from a light yellow liquid to a dark brown, viscous substance indicates the formation of aminyl radicals, which subsequently degrade into several secondary compounds. The primary degradation products include ethoxyquin dimer (EQDM), quinone imine (QI), and 2,4-dimethyl-6-ethoxyquinoline[1]. Causally, the abstraction of a hydrogen atom by oxygen leads to a reactive radical intermediate. If stored at elevated temperatures, QI and EQDM may further degrade, leaving 2,4-dimethyl-6-ethoxyquinoline as the predominant stable degradant[1].

G EQ 6-Ethoxyquinoline (EQ) (Intact Compound) O2 Oxygen / Light / Heat (Storage Stressors) EQ->O2 Radical Aminyl Radical Intermediate (Reactive Species) O2->Radical Hydrogen Abstraction QI Quinone Imine (QI) (Oxidation Product) Radical->QI Further Oxidation EQDM Ethoxyquin Dimer (EQDM) (Polymerization) Radical->EQDM Dimerization DMEQ 2,4-Dimethyl-6-ethoxyquinoline (Stable Degradant) Radical->DMEQ Dealkylation

Autoxidation pathway of 6-ethoxyquinoline into its primary degradants during storage.

Q2: What are the optimal storage conditions to prevent this degradation? A: To maintain the structural integrity of 6-ethoxyquinoline, you must eliminate the thermodynamic and environmental catalysts of autoxidation:

  • Temperature: Store at or below -12 °C (ideally -20 °C)[2]. At ambient temperatures, the kinetic energy exceeds the activation energy required for radical formation.

  • Atmosphere: Keep containers tightly closed and purge the headspace with an inert gas (e.g., Nitrogen or Argon) before sealing to displace atmospheric oxygen[2].

  • Light: Store in amber vials or wrap containers in foil. The compound is highly photosensitive and will rapidly polymerize upon UV/visible light exposure[3].

Q3: I am losing 6-ethoxyquinoline during the sample preparation phase before I even run my analysis. How do I prevent this? A: The mechanical stress of milling or homogenizing samples introduces massive amounts of oxygen into the matrix, causing rapid degradation of 6-ethoxyquinoline before LC-MS/MS analysis can occur. To prevent this, you must introduce a sacrificial antioxidant. The addition of ascorbic acid (AA) prior to sample milling or extraction neutralizes reactive oxygen species, minimizing oxidative losses and leading to nearly quantitative recoveries[4].

Section 2: Quantitative Data & Degradant Profiling

To accurately troubleshoot your storage conditions, you must be able to identify which degradants are forming. The presence of specific degradation products acts as a diagnostic tool for your storage failures.

Table 1: 6-Ethoxyquinoline Degradation Products and Diagnostic Significance

CompoundChemical NatureDiagnostic IndicatorStorage Impact
6-Ethoxyquinoline (EQ) Parent CompoundHigh purityOptimal storage (-20°C, inert atmosphere).
Quinone Imine (QI) Oxidation ProductOxygen exposureIndicates failed hermetic seal or poor headspace purging[1].
Ethoxyquin Dimer (EQDM) Polymerization ProductLight/Oxygen exposureIndicates UV exposure or prolonged oxygen contact[1].
2,4-Dimethyl-6-ethoxyquinoline Stable DegradantThermal stressIndicates exposure to high storage temperatures; QI/EQDM have degraded[1].

Section 3: Validated Experimental Protocols

To ensure your laboratory can self-validate the stability of its 6-ethoxyquinoline inventory, implement the following standardized protocols.

Protocol 1: Ascorbic Acid-Assisted Extraction and LC-MS/MS Quantification This methodology prevents artifactual oxidation during extraction and provides accurate quantification of the parent compound and its degradants[5],[4].

Materials Required:

  • Ascorbic acid (analytical grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (10 mM, aqueous)

  • Kinetex EVO C18 column (100 mm × 4.6 mm, 2.6 μm)[5]

Step-by-Step Methodology:

  • Sample Stabilization: Weigh 10 g of the sample matrix. Immediately add 1% (w/w) ascorbic acid directly to the sample prior to any comminution or homogenization[4]. Causality: Ascorbic acid acts as a sacrificial reducing agent, scavenging oxygen introduced during the mechanical shearing of homogenization.

  • Homogenization: Homogenize the sample in a dark, temperature-controlled environment (4 °C) to prevent thermal and photolytic degradation.

  • Solvent Extraction: Add 10 mL of cold Acetonitrile. Vortex vigorously for 2 minutes.

  • Phase Separation (QuEChERS): Add partitioning salts (e.g., MgSO4 and NaCl) to induce phase separation. Centrifuge at 4000 x g for 5 minutes at 4 °C. Collect the upper organic supernatant.

  • Chromatographic Separation: Inject 10 μL of the extract onto the Kinetex EVO C18 column maintained at 40 °C[5].

  • Gradient Elution: Run a mobile phase gradient using Solvent A (10 mM ammonium acetate) and Solvent B (Acetonitrile) at a flow rate of 500 μL/min. Start at 40% B, ramp to 80% B over 10 minutes, and hold at 100% B to elute hydrophobic dimers[5].

  • Detection: Utilize tandem mass spectrometry (ESI-positive mode) to monitor the specific MRM transitions for EQ, QI, EQDM, and 2,4-dimethyl-6-ethoxyquinoline.

Workflow Step1 1. Sample Prep Add Ascorbic Acid Step2 2. Extraction Cold Acetonitrile Step1->Step2 Step3 3. Phase Separation Centrifugation (4°C) Step2->Step3 Step4 4. LC-MS/MS C18 Column Elution Step3->Step4

Workflow for the stabilized extraction and quantification of 6-ethoxyquinoline.

Section 4: Advanced Troubleshooting FAQs

Q4: Can I reverse the polymerization of 6-ethoxyquinoline once it has turned brown? A: No. The dimerization into EQDM and further polymerization are covalent, irreversible processes. Once the physical state changes to a viscous brown liquid, the chemical integrity is permanently compromised, and the batch must be disposed of according to hazardous waste protocols[3].

Q5: Why is my LC-MS/MS showing high levels of 2,4-dimethyl-6-ethoxyquinoline but no dimer? A: This is a classic signature of thermal degradation. While the dimer (EQDM) and quinone imine (QI) form readily at room temperature, they are unstable at elevated temperatures and will further degrade. 2,4-dimethyl-6-ethoxyquinoline is highly thermostable; its isolated presence indicates your storage freezer likely failed, exposing the sample to high heat[1].

References

  • Ethoxyquin: An Antioxidant Used in Animal Feed. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • 1 2 0 Material Safety Data Sheet - Dihydro-2,2,4-trimethyl-6-ethoxyquinoline. FooDB. URL:[Link]

  • CRM-ASP-Cla Safety Data Sheet. NRC Digital Repository. URL:[Link]

  • Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • EURL-SRM - Analytical Observations Report. EU Reference Laboratories for Residues of Pesticides. URL:[Link]

Sources

Optimization

purification methods to remove unreacted starting materials from 6-ethoxyquinoline

Welcome to the Technical Support Center for 6-ethoxyquinoline synthesis and purification. This guide is designed for researchers, application scientists, and drug development professionals dealing with the downstream pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-ethoxyquinoline synthesis and purification. This guide is designed for researchers, application scientists, and drug development professionals dealing with the downstream processing of quinoline derivatives.

Depending on your synthetic route—whether utilizing a Skraup/Knoevenagel condensation with p-phenetidine[1] or the direct alkylation of 6-hydroxyquinoline[2]—the unreacted starting materials present unique separation challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity isolation.

Part 1: Quantitative Data for Separation Strategies

To design an effective purification workflow, we must first analyze the physicochemical properties of the target compound and its common impurities. The table below summarizes the critical data used to exploit differences in acidity, basicity, and volatility.

CompoundRole in SynthesisMolecular WeightpKaBoiling PointKey Functional Group
6-Ethoxyquinoline (and derivatives)Target Product~173 - 201 g/mol ~5.0 - 5.3[3]~168–180 °C (at 10 mmHg)[4]Quinoline Nitrogen (Strictly Basic)
p-Phenetidine Starting Material (Condensation Route)137.18 g/mol ~5.2[5]250–254 °C (at 760 mmHg)[6]Primary Amine (Strictly Basic)
6-Hydroxyquinoline Starting Material (Alkylation Route)145.16 g/mol 5.15 (N), 8.90 (OH)[7]188–190 °C (Melting Point)[7]Phenol (Acidic) & Quinoline (Basic)

Part 2: Purification Decision Workflows

G1 Start Crude 6-Ethoxyquinoline Route1 Impurity: p-Phenetidine Start->Route1 Route2 Impurity: 6-Hydroxyquinoline Start->Route2 Prop1 Similar pKa (~5.2) Exploit BP diff Route1->Prop1 Prop2 Amphoteric (pKa ~8.9) Exploit acidity Route2->Prop2 Method1 Vacuum Distillation Prop1->Method1 Method2 Alkaline Extraction Prop2->Method2 Pure Pure 6-Ethoxyquinoline Method1->Pure Method2->Pure

Figure 1: Purification decision tree for 6-ethoxyquinoline based on starting material impurities.

Part 3: Troubleshooting Guide & FAQs

Q1: My 6-ethoxyquinoline product from the p-phenetidine route is contaminated with unreacted starting amine. Why is standard acid-base extraction failing?

The Causality: Acid-base extraction relies on a significant difference in pKa between the product and the impurity. Both p-phenetidine and 6-ethoxyquinoline are basic compounds. The conjugate acid of the primary aniline nitrogen in p-phenetidine has a pKa of ~5.2[5], which is nearly identical to the conjugate acid of the quinoline nitrogen in your product (~5.0–5.3)[3]. If you use an acidic aqueous wash (e.g., 1M HCl), both compounds will protonate and partition into the aqueous layer. If you use a basic wash, both remain in the organic layer. The Solution: You must exploit their differing boiling points. Fractional distillation under high vacuum is the historical and most effective method for this separation[4].

Q2: How can I efficiently remove unreacted 6-hydroxyquinoline from my alkylation reaction mixture?

The Causality: Unlike the target product, 6-hydroxyquinoline is amphoteric[7]. While both compounds possess a basic quinoline nitrogen, only the starting material has a phenolic hydroxyl group (pKa ~8.9). The Solution: By washing your organic reaction mixture with a strong aqueous base (pH > 10, such as 1M NaOH), you selectively deprotonate the phenol. This forms a highly water-soluble sodium phenoxide salt that partitions entirely into the aqueous phase, leaving the strictly basic 6-ethoxyquinoline in the organic phase.

Q3: My crude product has darkened to a deep brown/red color. Is the batch ruined?

The Causality: No, but it requires immediate cleanup. Quinoline derivatives and p-phenetidine are highly susceptible to auto-oxidation and polymerization when exposed to light, air, and heat[3]. This forms highly conjugated, dark-colored polymeric impurities. The Solution: These polymers are typically non-volatile and highly polar. Passing the crude mixture through a short silica plug or performing a simple vacuum distillation will leave the dark polymeric sludge behind in the distillation flask.

Part 4: Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: Alkaline Liquid-Liquid Extraction (Removal of 6-Hydroxyquinoline)

Use this protocol when your synthesis involves the alkylation of 6-hydroxyquinoline.

G2 OrgMix Organic Phase (Crude Mixture) AddBase Add 1M NaOH (pH > 10) OrgMix->AddBase SepFunnel Phase Separation AddBase->SepFunnel AqLayer Aqueous Layer (Discard/Recover) SepFunnel->AqLayer OrgLayer Organic Layer (Pure Product) SepFunnel->OrgLayer

Figure 2: Liquid-liquid extraction workflow for removing unreacted 6-hydroxyquinoline.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) inside a separatory funnel.

  • Alkaline Wash: Add an equal volume of 1M NaOH (aq).

  • Agitation & Venting: Stopper the funnel, invert, and gently agitate. Vent frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer now contains the water-soluble sodium 6-quinolinate.

  • System Validation (pH Check): Test the aqueous layer with pH paper. It must be > 10 to ensure complete deprotonation of the phenol. If it is lower, repeat Step 2.

  • Isolation: Drain the aqueous layer. Wash the remaining organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • System Validation (TLC Check): Spot the isolated organic layer alongside a pure 6-hydroxyquinoline standard on a silica gel TLC plate. Develop in Hexanes:EtOAc (e.g., 3:1). The complete absence of the lower Rf​ phenolic spot confirms successful purification.

Protocol B: Vacuum Fractional Distillation (Removal of p-Phenetidine)

Use this protocol when your synthesis utilizes p-phenetidine, as acid-base extraction will fail due to matching pKa values.

Step-by-Step Methodology:

  • Setup: Transfer the crude, dried oil to a round-bottom flask equipped with a short-path fractional distillation head, a thermometer, and a receiving cow flask.

  • Vacuum Application: Apply a high vacuum (ideally 10 mmHg). Crucial: Ensure the system is completely leak-free to prevent auto-oxidation of the quinoline at high temperatures.

  • Forecut Collection (p-Phenetidine): Slowly increase the heat. At 10 mmHg, p-phenetidine will distill first (adjust expected temperature using a pressure-temperature nomograph based on its 254 °C atmospheric BP[6]). Collect and isolate this forecut.

  • Main Fraction Collection (6-Ethoxyquinoline): Increase the bath temperature. For substituted 6-ethoxyquinolines (e.g., 2,4-dimethyl derivatives), the product will distill between 168–180 °C at 10 mmHg[4].

  • System Validation (Thermal & Spectroscopic): Monitor the vapor temperature closely. A stable thermal plateau indicates pure product collection. Verify the success of the separation by running an FT-IR on the main fraction; the complete absence of the primary amine N-H stretching bands (~3300–3500 cm⁻¹) confirms the removal of p-phenetidine.

References

  • Title: Ethoxyquin: An Antioxidant Used in Animal Feed - PMC - NIH Source: nih.gov URL:[Link]

  • Title: CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Source: uncw.edu URL:[Link]

  • Source: google.
  • Title: p-Phenetidine - ChemBK Source: chembk.com URL:[Link]

  • Title: 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Amination of 6-Ethoxyquinoline

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the catalytic amination of 6-ethoxyquinoline. This guide is designed for researchers, chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the catalytic amination of 6-ethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working on synthesizing 6-aminoquinoline derivatives. Here, we move beyond standard protocols to provide in-depth, field-tested insights into optimizing this specific transformation. We will address common challenges, explain the underlying chemical principles, and provide robust, actionable solutions in a direct question-and-answer format.

Part 1: Foundational Principles & Recommended Starting Protocol

The catalytic amination of halo-quinolines, such as 6-bromo or 6-chloroethoxyquinoline, is a powerful method for forming crucial C-N bonds. This reaction typically proceeds via a Palladium-catalyzed Buchwald-Hartwig or a Copper-catalyzed Ullmann-type mechanism. The quinoline nitrogen itself can act as a ligand and interfere with the catalyst, making careful selection of reaction components critical for success.

The electron-donating nature of the 6-ethoxy group increases electron density on the quinoline ring, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems. Therefore, a highly active catalytic system is often required.

Visualizing the Catalytic Cycle

To effectively troubleshoot, it is essential to understand the fundamental steps of the Buchwald-Hartwig amination cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X re_complex Amido Complex oa_complex->re_complex + Amine (R2NH) - HX reductive_elim Reductive Elimination product_complex Product-Catalyst Complex re_complex->product_complex ligand_assoc Amine Coordination product_complex->pd0 - Product (Ar-NR2) oxidative_add Oxidative Addition

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Recommended Starting Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of 6-bromo- or 6-chloroethoxyquinoline.

Materials:

  • 6-bromoethoxyquinoline (or 6-chloroethoxyquinoline) (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%) or a suitable pre-catalyst

  • Xantphos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene or dioxane (5 mL)

Step-by-Step Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a dry Schlenk flask or microwave vial.

  • Reagent Addition (Solid): In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add NaOtBu, the ligand (Xantphos), and the palladium source (e.g., Pd₂(dba)₃).

  • Reagent Addition (Liquid/Solution): Add the 6-haloethoxyquinoline, the amine, and the anhydrous, degassed solvent.

  • Degassing: If not prepared in a glovebox, seal the vessel and degas the reaction mixture by three cycles of vacuum/backfill with inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the catalytic amination of 6-ethoxyquinoline.

Question 1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?

Low or no conversion is typically due to an inactive catalytic system. The flowchart below outlines a systematic approach to diagnosing the issue.

Troubleshooting_No_Conversion start Low / No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents Pure & Dry? check_catalyst->check_reagents Yes sol_catalyst Action: Use fresh Pd source/ligand. Consider a pre-catalyst. Ensure inert atmosphere. check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Action: Use freshly dried solvent. Check purity of amine and halide. Use fresh, finely ground base. check_reagents->sol_reagents No sol_conditions Action: Increase temperature. Increase reaction time. Screen alternative solvents (e.g., Dioxane, Toluene, t-BuOH). check_conditions->sol_conditions No

Caption: Decision workflow for troubleshooting low reaction conversion.

Detailed Breakdown:

  • Catalyst Inactivity: The Pd(0) species is sensitive to oxygen. Incomplete degassing or poor inert gas technique can lead to catalyst oxidation and deactivation. The quinoline nitrogen can also coordinate to the palladium center, inhibiting its activity.

  • Base Issues: Sodium tert-butoxide is highly hygroscopic. Absorbed water can hydrolyze the base and poison the catalyst. The quality and physical form of the base are critical.

    • Solution: Use a fresh bottle of NaOtBu or dry it in a vacuum oven before use. Ensure the base is a fine, free-flowing powder for optimal solubility and reactivity. Other bases like LHMDS or K₃PO₄ can be effective alternatives depending on the amine.

  • Solvent & Reagent Purity: Water is detrimental to the reaction. Solvents must be anhydrous, and the amine should be free of excess water.

    • Solution: Use solvents from a solvent purification system or freshly opened bottles of anhydrous solvent. If the amine is a salt (e.g., hydrochloride), it must be free-based before use.

Question 2: My reaction is producing a significant amount of a side product that I believe is hydrodehalogenation (replacement of Br/Cl with H). Why is this happening?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the Ar-Pd(II)-X intermediate undergoes reaction with a hydride source before reductive elimination with the amine can occur.

  • Potential Hydride Sources:

    • The amine starting material itself.

    • The solvent (e.g., alcohols).

    • The base, especially if old or impure.

  • Solutions to Minimize Hydrodehalogenation:

    • Lower the Temperature: This side reaction often has a different activation energy than the desired amination. Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can suppress it.

    • Change the Ligand: Electron-rich, bulky phosphine ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway. Consider switching from Xantphos to a ligand like RuPhos or BrettPhos.

    • Use a Weaker, Non-coordinating Base: If using a strong, sterically hindered base like NaOtBu, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are less likely to promote side reactions.

Question 3: I am observing the formation of a bis-arylated amine or other complex impurities. What is the cause?

This can occur with primary amines (R-NH₂) where double arylation can happen. Other impurities may arise from reactions with the ethoxy group under harsh conditions.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) but avoid a large excess which can sometimes promote side reactions.

    • Modify Reaction Conditions: Lowering the reaction temperature or catalyst loading can often improve selectivity for the mono-arylated product.

    • Protecting Groups: If working with a complex primary amine, consider using a protecting group like a Boc group, which can be removed after the coupling reaction.

Part 3: Advanced Optimization & FAQs

FAQ 1: Which halogen should I use on my 6-ethoxyquinoline: Chloro, Bromo, or Iodo?

The choice of halogen affects the rate of oxidative addition, which is often the rate-determining step.

Halogen (X)Bond Strength (Ar-X)Reactivity TrendCostRecommendation
Iodo (I)WeakestHighestHighestUse for difficult couplings or low temperatures.
Bromo (Br)IntermediateGoodIntermediateOptimal starting point. Balances reactivity and cost.
Chloro (Cl)StrongestLowestLowestRequires a highly active catalyst system (e.g., with ligands like SPhos or RuPhos).

Recommendation: Start with 6-bromoethoxyquinoline . It provides a reliable balance of reactivity for initial screening. If reactivity is still low, consider the iodo-analogue. If cost is a major driver for large-scale synthesis, optimize the reaction for the less reactive but more economical 6-chloroethoxyquinoline.

FAQ 2: How do I choose the right ligand? There are so many options.

Ligand choice is arguably the most critical parameter for success. For the electron-rich 6-ethoxyquinoline system, bulky, electron-rich biarylphosphine ligands or ferrocene-based ligands are excellent choices.

  • For General Screening (High Success Rate):

    • Xantphos: Its large bite angle is known to promote reductive elimination and prevent catalyst deactivation. It is a very reliable starting point.

  • For Challenging Substrates (e.g., 6-chloroethoxyquinoline):

    • RuPhos, BrettPhos, SPhos: These are highly active, bulky biarylphosphine ligands that can facilitate the oxidative addition of challenging aryl chlorides.

  • For Controlling Selectivity:

    • Josiphos-type ligands: These ferrocene-based ligands can offer unique selectivity profiles and are also highly active.

FAQ 3: Can I use a copper catalyst (Ullmann reaction) instead of palladium?

Yes, the Ullmann condensation is a classic alternative. It is often cheaper as it uses copper instead of palladium. However, it typically requires higher reaction temperatures and can have a more limited substrate scope.

  • Typical Ullmann Conditions: CuI catalyst, a ligand like 1,10-phenanthroline, a strong base like K₂CO₃ or K₃PO₄, and a high-boiling polar solvent like DMF or NMP at temperatures of 120-180 °C.

  • When to Consider It: The Ullmann reaction can be advantageous if palladium-based methods fail or if cost is the primary concern for a large-scale process. It can sometimes be more tolerant of certain functional groups.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • van der Vlugt, J. I. (2012). Cooperative Catalysis with First-Row Late Transition Metals. European Journal of Inorganic Chemistry, 2012(3), 363-375. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 10(19), 4363–4366. [Link]

  • Saha, A., & Saha, D. (2021). Recent Advances and Challenges in Palladium-Catalyzed Cross-Coupling Reactions: A Comprehensive Review. Results in Chemistry, 3, 100181. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Efficacy of 6-Ethoxyquinoline and Ethoxyquin

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of antioxidant compounds, quinoline derivatives have garnered significant attention for their therapeutic and industrial applications....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of antioxidant compounds, quinoline derivatives have garnered significant attention for their therapeutic and industrial applications. Among these, ethoxyquin has a long-standing history as a potent preservative. This guide provides an in-depth technical comparison of the antioxidant efficacy of 6-ethoxyquinoline and its more widely known counterpart, ethoxyquin, focusing on their structural differences, mechanisms of action, and the experimental data supporting their antioxidant potential.

Introduction to the Compounds: A Tale of Two Quinoline Structures

At first glance, 6-ethoxyquinoline and ethoxyquin might seem closely related due to their names. However, their chemical structures reveal a fundamental difference that dictates their antioxidant properties.

Ethoxyquin , chemically known as 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline , is a dihydroquinoline derivative.[1][2] Its structure features a partially saturated pyridine ring. This compound has been extensively used as an antioxidant in animal feed to prevent lipid peroxidation and as a preservative for fruits.[2][3]

6-Ethoxyquinoline , on the other hand, is a fully aromatic quinoline. This structural distinction is crucial as it directly influences the mechanism by which each compound can neutralize free radicals.

Below are the chemical structures of the two compounds:

CompoundChemical Structure
6-Ethoxyquinoline alt text
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) alt text

Unraveling the Antioxidant Mechanisms: A Story of Hydrogen Donation

The primary mechanism by which many antioxidants exert their effect is through the donation of a hydrogen atom to neutralize free radicals, a process known as hydrogen atom transfer (HAT).[4] The efficacy of this process is largely dependent on the bond dissociation enthalpy of the hydrogen-donating group.

Ethoxyquin's Potent Antioxidant Action

The antioxidant prowess of ethoxyquin is primarily attributed to the presence of the secondary amine group (N-H) within its dihydroquinoline structure.[5] The hydrogen atom on the nitrogen is readily donated to free radicals, thereby terminating the oxidative chain reaction. The resulting ethoxyquin radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making the initial hydrogen donation more favorable.

Furthermore, research has shown that the oxidation products of ethoxyquin, such as its dimer and quinone imine, also possess antioxidant properties, contributing to its sustained efficacy.[5][6]

Caption: Antioxidant mechanism of Ethoxyquin via Hydrogen Atom Transfer.

The Antioxidant Potential of 6-Ethoxyquinoline: An Aromatic Perspective

For 6-ethoxyquinoline, the absence of the N-H group in a dihydroquinoline ring system means it cannot function through the same primary HAT mechanism as ethoxyquin. As a fully aromatic quinoline, its antioxidant activity would likely rely on other mechanisms, which are generally less efficient for radical scavenging. While some quinoline derivatives do exhibit antioxidant activity, the structural features that confer potent activity, such as hydroxyl or amino groups directly on the aromatic ring, are positioned differently in 6-ethoxyquinoline.[7]

The antioxidant activity of aromatic quinolines is more complex and can involve electron donation (Single Electron Transfer - SET) or mechanisms related to the overall electronic properties of the aromatic system. However, without a readily donatable hydrogen atom, its ability to scavenge free radicals is expected to be significantly lower than that of ethoxyquin.

Comparative Efficacy: What the Data Suggests

Ethoxyquin: A Proven Performer

Numerous studies have demonstrated the high antioxidant efficacy of ethoxyquin. Its ability to inhibit lipid peroxidation and scavenge free radicals has been quantified in various in vitro assays. For instance, ethoxyquin has been shown to be a potent inhibitor of azo-initiated peroxidation of linoleic acid.[8]

6-Ethoxyquinoline: An Inferred Potential

While specific IC50 values for 6-ethoxyquinoline in standard antioxidant assays like DPPH or ABTS are not widely reported, studies on various quinoline derivatives indicate that their antioxidant activity is highly dependent on the nature and position of substituents on the quinoline ring.[9] Compounds with hydroxyl or extensive conjugation often show enhanced activity. The simple ethoxy group at the 6-position in a fully aromatic system is not anticipated to confer the same level of antioxidant potency as the dihydro-amino structure of ethoxyquin.

Summary of Expected Performance

FeatureEthoxyquin 6-Ethoxyquinoline
Chemical Structure 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline6-ethoxyquinoline (aromatic)
Primary Antioxidant Mechanism Hydrogen Atom Transfer (HAT) from N-H groupLikely Single Electron Transfer (SET) or other mechanisms
Key Structural Feature for Activity Dihydroquinoline ring with a secondary amineAromatic quinoline ring with an ethoxy group
Expected Efficacy HighSignificantly Lower than Ethoxyquin

Experimental Protocols for Antioxidant Efficacy Assessment

To empirically determine and compare the antioxidant efficacy of compounds like 6-ethoxyquinoline and ethoxyquin, standardized in vitro assays are employed. The following are detailed protocols for two of the most common methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Sample Preparation: Dissolve the test compounds (6-ethoxyquinoline and ethoxyquin) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of this radical by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Protocol:

  • Generation of ABTS•+: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare solutions of the test compounds and a standard antioxidant at various concentrations.

  • Reaction: Add a small volume of the sample solution to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation and IC50 Determination: Similar to the DPPH assay, calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Implications for Research and Development

Based on a thorough analysis of their chemical structures and the principles of antioxidant mechanisms, ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is unequivocally a more potent antioxidant than 6-ethoxyquinoline. The presence of a readily donatable hydrogen atom from the secondary amine within its dihydroquinoline ring system provides a highly efficient mechanism for free radical scavenging. In contrast, the fully aromatic structure of 6-ethoxyquinoline lacks this key feature, suggesting a significantly lower intrinsic antioxidant capacity.

For researchers and professionals in drug development, this comparison underscores the critical importance of structure-activity relationships in designing and selecting antioxidant compounds. While both molecules belong to the quinoline family, a subtle difference in the saturation of the heterocyclic ring leads to a profound divergence in their antioxidant efficacy. When seeking potent chain-breaking antioxidants, derivatives of dihydroquinoline, like ethoxyquin, represent a more promising structural scaffold than their fully aromatic quinoline counterparts. Future research could focus on direct experimental comparisons to quantify the precise difference in efficacy and to explore the potential, albeit likely weaker, antioxidant properties of 6-ethoxyquinoline and its derivatives in various systems.

References

  • Błaszczyk, A., & Skolimowski, J. (2005). Synthesis and studies on antioxidants: ethoxyquin (EQ) and its derivatives. Acta poloniae pharmaceutica, 62(2), 111–115.
  • De Koning, A. J. (2002). The antioxidant ethoxyquin and its analogues: a review. Journal of the Science of Food and Agriculture, 82(15), 1833-1840.
  • Detsi, A., Majdalani, M., Kontogiorgis, C. A., Hadjipavlou-Litina, D., & Kourounakis, P. N. (2009). Natural and synthetic 2-substituted quinoline and 1, 2-dihydro-2, 2, 4-trimethylquinoline derivatives as potential antioxidants and lipoxygenase inhibitors. Bioorganic & medicinal chemistry, 17(23), 8073–8083.
  • European Food Safety Authority. (2015). Safety and efficacy of ethoxyquin (6-ethoxy-1, 2-dihydro-2, 2, 4-trimethylquinoline) for all animal species. EFSA Journal, 13(11), 4272.
  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry, 53(6), 1841–1856.
  • Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: a review. Chemical Society Reviews, 29(5), 347-357.
  • Püsküllü, M. O., Tekiner, B., & Süzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini reviews in medicinal chemistry, 13(3), 365–372.
  • Taira, J., Tsuchida, E., Katoh, M. C., Uehara, M., & Ogi, T. (2015). Antioxidant capacity of betacyanins as radical scavengers for peroxyl radical and nitric oxide. Food chemistry, 166, 531–536.
  • Watanabe, T., Yuki, S., Egawa, M., & Nishi, H. (1994). 2, 4-Dimethyl-6-ethoxyquinoline (2), 1, 2-dihydro-6-ethoxy-2, 2, 4-trimethylquinoline nitroxide (3), 2, 6-dihydro-2, 2, 4-trimethyl-6-quinone imine N-oxide (4), 2, 6-dihydro-2, 2, 4-trimethyl-6-quinone imine (5), 1.8'-di (1, 2-dihydro-6-ethoxy-2, 2. Free Radical Biology and Medicine, 16(4), 453-459.
  • Yen, G. C., & Duh, P. D. (1994). Scavenging effect of methanolic extracts of peanut hulls on free-radical and active-oxygen species. Journal of Agricultural and Food Chemistry, 42(3), 629-632.

Sources

Comparative

Validation of HPLC-UV Analytical Methods for 6-Ethoxyquinoline Quantification: A Comparative Methodological Guide

Executive Summary 6-Ethoxyquinoline (Ethoxyquin, EQ) is a ubiquitous synthetic antioxidant heavily utilized in animal feed, spices (such as paprika), and post-harvest agriculture to prevent lipid peroxidation[1][2]. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethoxyquinoline (Ethoxyquin, EQ) is a ubiquitous synthetic antioxidant heavily utilized in animal feed, spices (such as paprika), and post-harvest agriculture to prevent lipid peroxidation[1][2]. However, its propensity for carry-over into human food chains necessitates rigorous analytical quantification[3]. While advanced techniques like LC-MS/MS offer superior sensitivity, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the workhorse for routine QA/QC. This guide provides an objective comparison of analytical modalities and details a self-validating HPLC-UV workflow designed to overcome the primary challenge of EQ analysis: its extreme chemical instability.

Mechanistic Foundations: The Auto-Oxidation Challenge

As an application scientist, it is critical to understand that the primary hurdle in EQ quantification is not the chromatographic separation, but the analyte's high reactivity. Upon exposure to light and oxygen, EQ rapidly degrades into several oxidation products, including 2,4-dimethyl-6-ethoxyquinoline (DMEQ), quinone imine (QI), and the ethoxyquin dimer (EQDM)[2][3].

If an extraction protocol does not arrest this pathway, the quantitative results will severely underestimate the true EQ concentration. This dictates the mandatory inclusion of stabilizing agents during sample preparation[4].

EQ_Oxidation EQ 6-Ethoxyquinoline (Parent Analyte) DMEQ 2,4-Dimethyl-6-ethoxyquinoline (Demethylation) EQ->DMEQ Auto-Oxidation (Air/Light) QI Quinone Imine (QI) (De-ethylation) EQ->QI Auto-Oxidation (Air/Light) EQDM Ethoxyquin Dimer (EQDM) (Radical Coupling) EQ->EQDM Dimerization (Matrix dependent)

Logical relationship of 6-ethoxyquinoline auto-oxidation and dimerization pathways.

Comparative Modality Analysis

Selecting the correct analytical system requires balancing sensitivity requirements with operational costs and matrix complexity. EQ features a conjugated quinoline ring system, providing a strong UV absorption maximum at 280 nm[3][5].

Table 1: Comparison of Analytical Modalities for EQ Quantification
Analytical ModalitySensitivity (LOD)Matrix InterferenceOperational CostPrimary Use Case
HPLC-UV (PDA) Moderate (~0.26 µg/mL)Moderate to HighLowRoutine QA/QC, High-concentration feed & spice analysis[1]
HPLC-FLD High (~0.01 µg/mL)LowModerateTrace residue analysis in animal tissues[4]
LC-MS/MS Ultra-High (<1.5 µg/kg)Very LowHighComplex matrices, definitive metabolite ID[3]
Table 2: HPLC Column Performance Comparison
Column TypeRetention MechanismMobile Phase CompatibilityPeak Symmetry (Ethoxyquin)Best For
C18 (Standard RP) Hydrophobic interactionsAcetonitrile/Water + BufferGood (requires buffer to suppress silanols)General purpose, routine feed analysis[5]
Mixed-Mode (Primesep 200) Hydrophobic + Ion-ExchangeAcetonitrile/Water + AmFmExcellent (controls ionization state)Complex matrices with co-eluting polar interferences[5]

Experimental Workflow & System Design

HPLC_Workflow Sample Sample Matrix (Feed/Tissue/Spice) Extraction Extraction & Stabilization (Solvent + BHT/Ascorbic Acid) Sample->Extraction Homogenization Cleanup Matrix Cleanup (Filtration / SPE) Extraction->Cleanup Prevent Auto-oxidation Separation Chromatographic Separation (C18 / Mixed-Mode Column) Cleanup->Separation 10-20 µL Injection Detection UV Detection (λ = 280 nm) Separation->Detection Isocratic Elution Validation Method Validation (ICH/SANTE Guidelines) Detection->Validation Data Processing

Step-by-step experimental workflow for the HPLC-UV quantification of 6-ethoxyquinoline.

Step-by-Step Self-Validating Protocols

Phase 1: Matrix Stabilization & Extraction
  • Sample Aliquoting : Weigh 5.0 g of homogenized matrix (e.g., paprika or fish meal) into a 50 mL amber centrifuge tube.

    • Causality: Amber tubes are critical because 6-ethoxyquinoline undergoes rapid photo-induced polymerization[1][2].

  • Antioxidant Addition (The Self-Validating Step) : Add 20 mL of extraction solvent (Methanol or Acetone) spiked with 0.1% Butylated Hydroxytoluene (BHT) or Ascorbic Acid[1][4].

    • Causality: BHT competitively scavenges free radicals, arresting the auto-oxidation pathway. This ensures the extraction efficiency is validated against chemical degradation, guaranteeing the quantified EQ reflects the true initial concentration[2][3].

  • Agitation : Vortex for 2 minutes, followed by sonication for 15 minutes at 20 °C in the dark.

  • Clarification : Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Phase 2: Chromatographic Separation (HPLC-UV)
  • Column Selection : Install a C18 Reverse-Phase column (4.6 x 150 mm, 5 µm) or a Mixed-Mode column[5].

  • Mobile Phase Preparation : Prepare an isocratic mixture of Acetonitrile and 0.01 M Ammonium Acetate buffer (80:20, v/v)[3][5].

    • Causality: EQ contains a basic quinoline nitrogen. The buffer (pH ~6.0) controls the ionization state of this nitrogen, preventing secondary ion-exchange interactions with residual silanols on the silica support. This is the primary mechanism to eliminate peak tailing[5].

  • Parameters : Set the flow rate to 1.0 mL/min; Column oven at 30 °C; Injection volume of 10-20 µL[5].

Phase 3: UV Detection & Quantification
  • Wavelength Selection : Set the UV or Photodiode Array (PDA) detector to λ = 280 nm[1][3][5].

    • Causality: This wavelength precisely matches the π-π* transition of the conjugated quinoline ring system, maximizing the signal-to-noise ratio while bypassing the absorption maxima of common lipid and pigment interferences found in feed and spices[5].

Validation Metrics & Comparative Data

To establish trustworthiness, the method must be evaluated against standard ICH/SANTE guidelines. Below is a summary of grounded validation metrics achieved using optimized HPLC-UV methodologies across different complex matrices.

Table 3: Grounded Validation Performance for EQ via HPLC-UV
MatrixLODLOQRecovery (%)Precision (RSD %)Source
Paprika Seasoning 0.26 µg/mL0.33 µg/mL86.75 - 101.700.31 - 3.59[1]
Paprika Sauce 0.26 µg/mL0.79 µg/mL86.75 - 101.701.68 - 3.03[1]
Fish Meal N/AN/A90.0 - 100.0< 15.0[3]

References[3] Title: Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry

Sources

Validation

6-ethoxyquinoline vs 8-hydroxyquinoline in transition metal chelation

Transition Metal Chelation in Drug Design: A Comparative Guide to 6-Ethoxyquinoline and 8-Hydroxyquinoline Executive Summary In medicinal inorganic chemistry, the quinoline scaffold is a privileged structure. However, mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Transition Metal Chelation in Drug Design: A Comparative Guide to 6-Ethoxyquinoline and 8-Hydroxyquinoline

Executive Summary In medicinal inorganic chemistry, the quinoline scaffold is a privileged structure. However, minor positional changes in its substituents drastically alter its physicochemical properties. This guide provides an objective, mechanistic comparison between 8-hydroxyquinoline (8-HQ) and 6-ethoxyquinoline (6-EQ), focusing on their capacity for transition metal chelation. By understanding the thermodynamic causality behind their behavior, drug development professionals can better select appropriate scaffolds for metallo-drugs versus antioxidant applications.

Mechanistic Causality: The Thermodynamics of Denticity

The fundamental difference in the chelating power of 8-HQ and 6-EQ lies in molecular geometry and the thermodynamic principles of the "chelate effect."

8-Hydroxyquinoline (8-HQ): The Bidentate Powerhouse 8-HQ is a classic bidentate chelator widely used for the quantitative determination of metal ions. It possesses two donor atoms: the heterocyclic quinoline nitrogen and the hydroxyl oxygen at the C8 position. Upon deprotonation of the hydroxyl group (pKa ~9.9)[1], the resulting anionic oxygen and the neutral nitrogen coordinate simultaneously to a single transition metal center (e.g., Cu²⁺, Zn²⁺, Fe³⁺). This dual-binding forms a thermodynamically stable five-membered chelate ring[2]. The entropic advantage of replacing multiple water molecules with a single bidentate ligand drives its exceptionally high binding affinity (Log β₂ > 26 for Cu²⁺).

6-Ethoxyquinoline (6-EQ): The Monodentate Scaffold In contrast, 6-EQ features an ethoxy group at the C6 position. While the oxygen atom in the ethoxy group can donate electron density into the aromatic ring via resonance, it is geometrically impossible for a single metal ion to bind both the C6 oxygen and the quinoline nitrogen simultaneously. Consequently, 6-EQ acts strictly as a monodentate ligand, utilizing only its nitrogen atom. In aqueous biological media, this weak monodentate interaction cannot outcompete the high concentration of water molecules, rendering its transition metal chelation negligible.

ChelationLogic Q Quinoline Core HQ 8-Hydroxyquinoline (8-HQ) Q->HQ + OH at C8 EQ 6-Ethoxyquinoline (6-EQ) Q->EQ + OEt at C6 Bidentate Bidentate Ligand (N, O donors) HQ->Bidentate Monodentate Monodentate Ligand (N donor only) EQ->Monodentate Ring Stable 5-Membered Chelate Ring Bidentate->Ring NoRing No Chelate Ring (Steric Inability) Monodentate->NoRing HighAff High Metal Affinity (Log β2 > 20 for Cu2+) Ring->HighAff LowAff Negligible Affinity in Aqueous Media NoRing->LowAff

Structural logic dictating the transition metal chelating capabilities of 8-HQ versus 6-EQ.

Quantitative Performance Comparison

The structural divergence between these two molecules translates into vastly different quantitative physicochemical properties, as summarized below.

Property8-Hydroxyquinoline (8-HQ)6-Ethoxyquinoline (6-EQ)
Denticity Bidentate (N, O)Monodentate (N only)
Chelate Ring Size 5-memberedN/A (No ring formation)
Aqueous pKa Values ~5.0 (NH⁺), ~9.9 (OH)[1]~5.5 (NH⁺)
Cu²⁺ Binding (Log β₂) ~26.2[3]Negligible in water
Primary Biological Role Metallo-drug, Ionophore[2]Antioxidant scaffold

Experimental Validation: Self-Validating UV-Vis Titration Protocol

To objectively verify the chelating disparity between 8-HQ and 6-EQ, researchers can utilize a self-validating UV-Vis spectrophotometric titration. This protocol relies on the emergence of isosbestic points—a mathematical proof of a direct two-state equilibrium between the free ligand and the metal-complex, requiring no external calibration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 50 µM stock solutions of 8-HQ and 6-EQ in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4). Use 1% DMSO if necessary to ensure complete dissolution. Prepare a 1 mM CuCl₂ titrant solution.

  • Baseline Acquisition: Transfer 2.5 mL of the ligand solution into a standard 1 cm path-length quartz cuvette. Record the baseline UV-Vis absorbance spectrum from 200 nm to 500 nm.

  • Titration: Sequentially add the CuCl₂ titrant in 2 µL increments (representing approximately 0.1 to 2.0 molar equivalents of Cu²⁺).

  • Equilibration: After each addition, stir the solution gently and allow exactly 5 minutes at 25°C to ensure thermodynamic equilibrium is reached.

  • Spectral Analysis: Overlay the recorded spectra.

    • For 8-HQ: You will observe a distinct bathochromic (red) shift and clear isosbestic points, confirming the formation of the stable Cu(8-HQ)₂ complex.

    • For 6-EQ: The spectra will only show minor baseline shifts due to dilution, proving the absence of stable complexation.

ExpWorkflow Prep Prepare Ligand Solutions (50 µM) Titration Titrate with Cu2+ (0 to 100 µM) Prep->Titration Equil Equilibrate (5 mins/step) Titration->Equil UVVis Record UV-Vis Spectra (200-500 nm) Equil->UVVis Analyze Isosbestic Point & Binding Constant UVVis->Analyze

Step-by-step UV-Vis spectrophotometric titration workflow for validating metal binding affinity.

Strategic Applications in Drug Development

The presence or absence of chelating ability dictates the therapeutic application of these scaffolds.

8-Hydroxyquinoline: Because of its potent metal-binding properties, the 8-HQ scaffold is the foundation for numerous metallo-drugs. It acts as an ionophore, capable of crossing the blood-brain barrier to redistribute mislocalized metals (like Cu²⁺ and Zn²⁺) in neurodegenerative conditions such as Alzheimer's disease[2]. Furthermore, its complexes exhibit significant anti-cancer and antimicrobial activities by disrupting cellular metal homeostasis[3].

6-Ethoxyquinoline: Lacking the ability to chelate, 6-EQ and its derivatives are primarily utilized for their redox properties. They serve as potent antioxidants, protecting lipids from peroxidation, and act as stable synthetic intermediates where transition metal interference (unwanted chelation during catalysis) must be avoided.

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Comparative

Comparative Analysis of 6-Ethoxyquinoline Derivatives in High-Throughput Screening: A Guide for Drug Discovery

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 6-ethoxyquinoline scaffold not merely as a static chemical structure, but as a highly tunable pharmacophore. Characterized by a lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 6-ethoxyquinoline scaffold not merely as a static chemical structure, but as a highly tunable pharmacophore. Characterized by a lipophilic core and an electron-donating ethoxy group at the 6-position, this nitrogen-containing heterocycle has emerged as a privileged structure in High-Throughput Screening (HTS) campaigns.

This guide provides an objective, data-driven comparative analysis of 6-ethoxyquinoline derivatives against standard therapeutic alternatives across multiple biological targets, detailing the underlying causality of the HTS assays used to evaluate them.

Mechanistic Profiling & Target Modalities

The versatility of the 6-ethoxyquinoline scaffold stems from its ability to participate in diverse molecular interactions, ranging from target-specific enzyme inhibition to whole-cell phenotypic modulation.

Antimalarial Activity (β-Haematin Inhibition)

In Plasmodium falciparum pathogenesis, the parasite detoxifies free heme by crystallizing it into inert hemozoin (β-haematin). 6-Ethoxyquinoline derivatives (such as modified quinidines featuring a quinuclidine ethyl group) act by capping the growing hemozoin crystal, leading to a lethal accumulation of oxidative free heme[1]. In HTS environments, these derivatives are benchmarked against clinical standards like Chloroquine and Mefloquine[1].

Antileishmanial & Antimicrobial Efficacy

Recent phenotypic screens have evaluated hybrid molecules, such as 4-chloro-6-ethoxyquinoline and β-carboline derivatives, against Leishmania infantum promastigotes and amastigotes[2]. The lipophilicity of the ethoxy group enhances membrane permeability, allowing these compounds to disrupt mitochondrial respiration in the parasite more effectively than standard therapies like Miltefosine[2].

Antioxidant & Nitrification Inhibition

Beyond infectious diseases, ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) and its primary metabolite 2,4-dimethyl-6-ethoxyquinoline (EQNL) are heavily screened for their redox properties. In human lymphocytes, high concentrations (0.25–0.5 mM) induce apoptosis, a mechanism validated via TUNEL and Trypan Blue exclusion assays[3]. In agricultural microbiology, EQNL acts as a nitrification inhibitor by suppressing ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea, though it is generally less potent than commercial standards like DMPP[4].

HTS Workflow & Logical Architecture

To systematically evaluate these derivatives, we deploy divergent screening workflows depending on the target modality. The logical architecture of this process is visualized below.

HTS_Workflow Library 6-Ethoxyquinoline Derivative Library Target Target-Based HTS (NP-40 β-Haematin Assay) Library->Target Antimalarial Screening Pheno Phenotypic HTS (Alamar Blue Cell Viability) Library->Pheno Antileishmanial/ Antimicrobial Hit Hit Validation (IC50 / EC50 Determination) Target->Hit Active Inhibitors Pheno->Hit Cytotoxic to Pathogens Lead Lead Optimization (SAR & Toxicity Counter-Screen) Hit->Lead High Selectivity Index

Figure 1: Divergent High-Throughput Screening (HTS) workflows for 6-ethoxyquinoline derivatives.

Comparative Performance Analysis

The following table synthesizes quantitative experimental data, comparing the efficacy of 6-ethoxyquinoline derivatives against established industry alternatives across different biological assays.

Compound / Derivative ClassTarget Organism / AssayEfficacy (IC50 / EC50)Reference StandardStandard Efficacy
6-Ethoxyquinoline (Quinuclidine ethyl) P. falciparum (β-haematin inhibition)Active (Top 3% Hit)[1]Chloroquine~0.05 - 0.1 µM[1]
4-Chloro-6-ethoxyquinoline hybrids L. infantum (Promastigotes)1.47 – 3.73 µM[2]Miltefosine12.36 µM[2]
4-Chloro-6-ethoxyquinoline hybrids L. infantum (Axenic Amastigotes)1.40 – 2.60 µM[2]Pentamidine2.70 µM[2]
2,4-Dimethyl-6-ethoxyquinoline (EQNL) N. europaea (AOB Nitrification)543.4 µM[4]DMPP2.1 µM[4]

Data Interpretation: The 6-ethoxyquinoline hybrid derivatives demonstrate a clear superiority over Miltefosine in antileishmanial phenotypic screens, achieving sub-5 µM potency[2]. However, as a nitrification inhibitor, the EQNL derivative is significantly outperformed by the commercial standard DMPP[4].

Standardized HTS Protocols (Self-Validating Systems)

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where the underlying chemistry guarantees the reliability of the readout. Below are the optimized protocols for screening these derivatives.

Protocol A: NP-40 Mediated Pyridine Ferrichrome Assay (Antimalarial HTS)

This target-based assay evaluates the ability of compounds to inhibit β-haematin formation, a proxy for antimalarial activity[1].

  • Step 1: Compound Dispensing. Dispense 6-ethoxyquinoline derivatives into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent (DMSO) interference.

  • Step 2: Addition of Hematin & NP-40. Add a pre-mixed solution of hematin and NP-40 detergent.

    • Causality: NP-40 is a non-ionic surfactant that creates a micellar environment. This mimics the lipid nanospheres of the parasite's digestive vacuole, an absolute thermodynamic requirement for β-haematin crystallization in vitro[1].

  • Step 3: Incubation. Incubate the plates at 37°C for 4 hours to allow crystal formation.

  • Step 4: Pyridine Quenching. Add a 5% pyridine solution (in HEPES buffer, pH 7.5) to halt the reaction.

    • Causality: Pyridine selectively coordinates with the iron center of unreacted free heme to form a stable, bright pink low-spin pyridine-ferrichrome complex. It cannot bind to heme that has already crystallized into β-haematin[1].

  • Step 5: Spectrophotometric Readout. Measure absorbance at 405 nm. High absorbance indicates successful inhibition by the derivative (high free heme).

  • Validation: A robust assay will yield a Z'-factor > 0.7 using Chloroquine as the positive control[1].

Protocol B: Alamar Blue Phenotypic Assay (Antileishmanial HTS)

This whole-cell assay measures the viability of Leishmania parasites following compound exposure[2].

  • Step 1: Parasite Seeding. Seed L. infantum promastigotes (log-phase) into 96-well microtiter plates at a density of 1×106 cells/mL.

  • Step 2: Compound Exposure. Add serial dilutions of the 6-ethoxyquinoline derivatives and incubate for 72 hours at 25°C[2].

  • Step 3: Addition of Alamar Blue (Resazurin). Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 4 hours.

    • Causality: Resazurin (a non-fluorescent blue dye) acts as an intermediate electron acceptor in the mitochondrial electron transport chain. Its reduction to resorufin (a highly fluorescent pink compound) is strictly dependent on active cellular respiration. This makes it a self-validating proxy: dead cells cannot generate a false-positive signal[2].

  • Step 4: Fluorometric Readout. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate the EC50 using non-linear regression analysis against the Miltefosine control.

References

  • Bayesian models trained with HTS data for predicting β-haematin inhibition and in vitro antimalarial activity Source: NIH PubMed Central (PMC) URL:[Link]

  • Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents Source: AA Blocks URL:[Link]

  • Synthesis and Studies on Antioxidants: Ethoxyquin (EQ) and its Derivatives Source: Polish Pharmaceutical Society (PTFARM) URL:[Link]

  • Comparison of the in vitro activity of novel and established nitrification inhibitors applied in agriculture Source: bioRxiv URL:[Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 6-Ethoxyquinoline: Navigating Classical Pathways in Modern Laboratories

Introduction 6-Ethoxyquinoline, a key heterocyclic scaffold, serves as a vital intermediate in the synthesis of pharmaceuticals and other functional materials. While numerous synthetic routes to the quinoline core have b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Ethoxyquinoline, a key heterocyclic scaffold, serves as a vital intermediate in the synthesis of pharmaceuticals and other functional materials. While numerous synthetic routes to the quinoline core have been established for over a century, their translation into reproducible, scalable, and safe laboratory protocols remains a significant challenge. Seemingly minor variations in equipment, reagent purity, or reaction monitoring can lead to drastic differences in yield, purity, and even the viability of a synthesis when replicated across different research and development environments.

This in-depth technical guide provides a comparative analysis of the most common synthesis pathways for 6-ethoxyquinoline, with a primary focus on the factors that govern their reproducibility. We will dissect the causality behind common experimental pitfalls and offer field-proven insights to empower researchers, scientists, and drug development professionals to establish robust and reliable synthetic procedures in their own laboratories.

Pillar 1: Comparative Analysis of Synthesis Pathways

The synthesis of 6-ethoxyquinoline predominantly relies on classical named reactions that construct the quinoline ring from a substituted aniline precursor, in this case, p-phenetidine (4-ethoxyaniline). The choice of synthetic route dictates not only the potential yield but also the specific challenges related to process control and reproducibility.

The Skraup and Doebner-von Miller Syntheses: The Workhorse with a Temperament

The most established route to 6-ethoxyquinoline is a variation of the Skraup or Doebner-von Miller reaction.[1][2] This pathway involves the reaction of p-phenetidine with glycerol (Skraup) or an α,β-unsaturated carbonyl compound like crotonaldehyde (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[1][3]

Mechanism and Core Principles: The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive intermediate, acrolein. Acrolein then undergoes a Michael addition with p-phenetidine, followed by cyclization and oxidation to yield the aromatic quinoline ring.

Factors Influencing Reproducibility: The Skraup synthesis is notorious for its reproducibility issues, which stem from its highly exothermic and often violent nature.[1][4]

  • Thermal Control: The reaction between glycerol and concentrated sulfuric acid to form acrolein can proceed uncontrollably if not managed with extreme care.[1] Localized "hot spots" in the reactor lead to significant charring and the formation of polymeric tars, which are the primary cause of low yields and purification nightmares.[1][5] Reproducibility across labs is often dictated by the efficiency of the heating and cooling systems available.

  • Reagent Addition: The order and rate of reagent addition are critical. For instance, sulfuric acid should be added slowly and with vigorous stirring after the other reagents have been mixed to prevent a premature, violent reaction.[1]

  • Byproduct Formation: The most significant byproduct is a "humus-like" polymeric tar resulting from the acid-catalyzed polymerization of acrolein.[1] The quantity of this tar is inversely proportional to the final yield and directly impacts the difficulty of product isolation. Consistent results depend on minimizing its formation through stringent temperature control.

The Gould-Jacobs Reaction: A High-Temperature Path to Hydroxyquinolines

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline derivatives, which can then be further modified.[6][7] For 6-ethoxyquinoline, this would involve reacting p-phenetidine with a malonic acid derivative like diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature cyclization.[8]

Mechanism and Core Principles: The synthesis begins with a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen. The crucial step is a high-temperature 6-electron electrocyclization to form the quinoline ring.[8] Subsequent saponification and decarboxylation yield the 4-hydroxy-6-ethoxyquinoline.

Factors Influencing Reproducibility: Reproducibility in the Gould-Jacobs reaction is almost entirely dependent on precise and uniform temperature control during the cyclization step.

  • Thermal Cyclization: This step requires substantial thermal energy, typically above 250 °C.[8] Achieving this temperature uniformly throughout the reaction mass is challenging with standard lab equipment like oil baths, leading to inconsistent reaction times and yields. Microwave-assisted synthesis has emerged as a superior alternative, offering rapid and uniform heating that dramatically improves reproducibility and reduces reaction times.[8][9]

  • Reaction Time vs. Degradation: At the high temperatures required, the desired product can also degrade.[9] Therefore, a carefully optimized balance between temperature and reaction time is essential for maximizing yield, a condition that can be difficult to replicate without precise automated systems.

The Friedländer and Combes Syntheses: Milder but Substrate-Limited

The Friedländer and Combes syntheses offer alternative, often milder, routes to substituted quinolines.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] To synthesize 6-ethoxyquinoline, one would need 2-amino-5-ethoxybenzaldehyde (or a corresponding ketone) and acetaldehyde. While the conditions are generally milder and yields can be high, the limited commercial availability of the substituted 2-aminoaryl carbonyl starting material is a significant barrier to its widespread use and reproducibility.[3]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] For 6-ethoxyquinoline, p-phenetidine would be reacted with acetylacetone to produce 6-ethoxy-2,4-dimethylquinoline. The reproducibility can be affected by the choice and concentration of the acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid), which influences the cyclization efficiency.[12][13]

Pillar 2: Data-Driven Performance Comparison

To provide an objective overview, the following table summarizes the key performance and reproducibility metrics for the most relevant pathways to 6-ethoxyquinoline.

Synthesis Pathway Starting Materials (for 6-Ethoxyquinoline) Typical Conditions Reported Yield Range Key Reproducibility Challenges Safety & Environmental Concerns
Skraup / Doebner-von Miller p-Phenetidine, Glycerol (or Crotonaldehyde), Oxidizing AgentConc. H₂SO₄, 140-150 °C[3]60-75% (for 6-methoxy analogue)[3]Highly exothermic, difficult temperature control, significant tar formation, inconsistent purification.[1][5]Violent reaction potential, use of corrosive acids and hazardous oxidizing agents.[1][14]
Gould-Jacobs p-Phenetidine, Diethyl ethoxymethylenemalonate (DEEM)>250 °C for cyclization[8]40-50% (microwave assisted)[8]Requires very high and uniform temperature, risk of product degradation, sensitive to reaction time.[9]Requires high-boiling point solvents or specialized microwave equipment.
Friedländer 2-Amino-5-ethoxybenzaldehyde, AcetaldehydeAcid or Base Catalyst, Heat[3][11]High (if starting material is pure)Limited availability and variable quality of the 2-aminoaryl carbonyl precursor.[3]Milder conditions compared to Skraup.[3]
Combes p-Phenetidine, AcetylacetoneStrong Acid (H₂SO₄, PPA), Heat[12][13]Moderate to GoodCatalyst concentration and reaction temperature can affect cyclization efficiency and yield.[13]Use of strong, corrosive acids.

Pillar 3: Self-Validating Experimental Protocol

The following protocol for a modified Skraup-Doebner-von Miller synthesis of 6-ethoxyquinoline is designed to maximize reproducibility by emphasizing critical control points. This protocol is adapted from established procedures for the closely related 6-methoxyquinoline.[1][3][15]

Objective: To synthesize 6-ethoxyquinoline from p-phenetidine.

Materials:

  • p-Phenetidine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Arsenic Pentoxide or Nitrobenzene (as oxidizing agent)

  • Sodium Hydroxide solution (50%)

  • Crushed Ice

  • Anhydrous Sodium Sulfate

  • Appropriate solvents for extraction (e.g., Ethyl Acetate)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle with precise temperature control

  • Steam distillation apparatus (recommended for purification)

Step-by-Step Procedure:

  • Reactor Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Initial Charge: Charge the flask with p-phenetidine and glycerol. Begin vigorous stirring to ensure a homogenous mixture.

  • Acid Addition (Critical Control Point): Slowly and carefully add concentrated sulfuric acid through the dropping funnel. Causality: The rate of addition must be controlled to manage the initial exotherm. Too rapid addition can lead to a runaway reaction. Ensure the mixture is well-stirred to dissipate heat.

  • Oxidizing Agent Addition: Add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to the mixture.

  • Controlled Heating (Critical Control Point): Gently heat the mixture using a heating mantle to 140-150 °C. Causality: This temperature range is a delicate balance. Below this range, the reaction is too slow. Above it, the rate of tar formation increases exponentially. Maintain this temperature for 3-4 hours.[3] Consistent, uniform heating is paramount for reproducible yields.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker. This step must be done with caution as it is also exothermic.

  • Neutralization and Work-up: Make the solution alkaline (pH 7-8) by the slow addition of a 50% sodium hydroxide solution, ensuring the mixture is well-cooled in an ice bath. The 6-ethoxyquinoline will separate as a dark oil.

  • Isolation and Purification: Isolate the crude product. Steam distillation is the most effective method for separating the product from the significant amount of tar.[3] Alternatively, perform a solvent extraction with a suitable organic solvent like ethyl acetate.

  • Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate. The final product can be further purified by vacuum distillation to yield a pale yellow oil.[15]

Visualization of Workflows and Logic

Visualizing the process is key to understanding the critical points for reproducibility.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask: p-Phenetidine + Glycerol B Slow Addition: Conc. H₂SO₄ A->B C Add Oxidizing Agent B->C D Heat to 140-150°C (3-4 hours) C->D E Cool to RT D->E F Quench on Ice E->F G Neutralize with NaOH F->G H Steam Distillation / Extraction G->H I Vacuum Distillation H->I J J I->J Final Product: 6-Ethoxyquinoline

Caption: Experimental workflow for the Skraup-Doebner-von Miller synthesis of 6-ethoxyquinoline.

Temp Temperature Control Tar Tar Formation Temp->Tar Poor control increases Safety Safety / Runaway Risk Temp->Safety Poor control increases Stir Stirring Efficiency Stir->Tar Poor efficiency increases Rate Reagent Addition Rate Rate->Safety Too fast increases Yield Yield Tar->Yield Decreases Purity Purity Tar->Purity Decreases Reproducibility Reproducibility Yield->Reproducibility Impacts Purity->Reproducibility Impacts Safety->Reproducibility Impacts

Caption: Logical relationship between key parameters and reproducibility outcomes in the Skraup synthesis.

Conclusion and Recommendations

The reproducible synthesis of 6-ethoxyquinoline is an achievable but non-trivial goal that hinges on a deep understanding of the chosen pathway's limitations.

  • For labs prioritizing simplicity of starting materials, the Skraup-Doebner-von Miller synthesis remains the most direct route. However, achieving reproducibility requires investing in robust process control, particularly precise and uniform heating/cooling systems and automated reagent addition for larger scales. The variability in reported yields is almost always traceable to inconsistencies in managing the reaction exotherm and subsequent tar formation.[1]

  • For labs equipped with modern technology, the microwave-assisted Gould-Jacobs reaction offers a more reproducible, albeit multi-step, alternative by overcoming the primary hurdle of thermal control.[8][9]

  • The Friedländer and Combes syntheses are valuable for producing specific substituted analogues but are less generally applicable for 6-ethoxyquinoline itself due to starting material constraints or less dramatic reproducibility challenges compared to the Skraup reaction.

Ultimately, cross-laboratory reproducibility is less about the specific named reaction and more about the rigorous control of its critical parameters. We recommend that any lab seeking to establish a robust protocol for 6-ethoxyquinoline synthesis should first perform a thorough process hazard analysis and then focus on optimizing and standardizing temperature control, stirring efficiency, and purification methodology.

References

  • BenchChem. (2025). challenges in the industrial scale-up of 6-methoxyquinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlHutk6dAZN9AjlpJ5JG-iO2hzqV09smsssYCOIcOUUtqlVGKXqLHVF5pvvC2yCtxRPEblSGnT81NasJCqFEpm3V6UyaaYwE3HWUNkomSr55ukVhWmvnboU7SHYxHNOxVMkv4FsJ6bogcGiQCykbAnSe5TnAbyg6cooxr1o-1fNAFtVJLzJ8UEK2ZSaCfPy3QDU09Cz0PCL7A7bCW0nE_hbC8=]
  • BenchChem. (2025). Scale-up challenges in the production of 2-nitroquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqefN4p7eFjJd31BgnYIvXbXzgtPWbCJd2Np2L11iFhQdyNPKRkZppRlIgmngz9U4WPij32jAUz6wdigaJ803l_3LQsWeG4387egzHqrL9F1BixBXiXYBeKHbcA6jzObWsnNe47ZEk2hEWvSOnOf1XoQzY9Cg43gasappT39bkFQSdVHUmAEtYEcl4Bg8pwZn1uub10Dc=]
  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEENXak-7AJ3p-mLOU_40_qthFaFQzGdmw2TxUamavyYB6MlY4stR20LHTttphYM-xgs_JMWJdVW8pauiUBf9I4KOBzEOANMSlZhd-YgM6m1sMfBIstIro_f0RSYnYnhCIxZg==]
  • Wikipedia. Gould–Jacobs reaction. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo052420n]
  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGjudGL6CFV9WnyBRZFT65aNV26hsnHTjLorZNuaO2MPOQh7K9vgznE8fRWBAWxtDpEV_3O_LffslX1OVoVl-izFxUHVsL4EspSUhaJg9iwQfre1FL0H66XdJZXs8GliXoT2CJ5mBWYKg858v87hhhD4EYHBM4YfGB-AmWxLR03vaSWEZHedGdbnmnn8Hplg==]
  • ACS Sustainable Chemistry & Engineering. (2016). Synthesis of Quinolines: A Green Perspective. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.6b00762]
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: AN056. [URL: https://vertexaisearch.cloud.google.
  • Grokipedia. Combes quinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuLFfEcX1lLf5xj3rNyfMjqbb3i95mj0iEe-V6cykTmFVc6KsbND2jYY-atJ1i6DWjmnZFbWCI8QjSTtYRa4dsnwCMOXdR6zMpdMRbvceqcvniLUH1m--hM-mahUHxY5b2gp-AkANy4wLBpA1z5PVOyw==]
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  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://www.iipseries.org/full-text/book-chapter/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]
  • BenchChem. (2025). comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElZgTVElptQvosXQL4ZqMbYZDkZpdYEinbIUDcUK3m5U2L4c619MvvjaylCoqqnr_IozX9QUA__6auNv_pJAeqdxPSp-xbiz5ZsHqFXXH00947ivPxJxPBbptDWTmEpIi5a82B5WzgU9w6zUZlNOAkMl5iIJdNqxunks3043SriwlgQm925ULDVENkiFEdxrmIme3QONp6SzUxVVWr4NFnrUyYWnz-3jbISpc-jM=]
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Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Personal Protective Equipment (PPE) for Handling 6-Ethoxyquinoline

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the handling requirements for 6-ethoxyquinoline (and its commercial derivative, ethoxyquin). Widely utilized as an antioxidant in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the handling requirements for 6-ethoxyquinoline (and its commercial derivative, ethoxyquin). Widely utilized as an antioxidant in animal feed and a stabilizer in rubber manufacturing, this lipophilic quinoline derivative is highly effective at quenching free radicals . However, its mechanism of action is a double-edged sword. Upon exposure to air, light, or biological systems, 6-ethoxyquinoline undergoes rapid oxidation into reactive electrophilic metabolites—such as ethoxyquin quinone imine (QI) and 2,4-dimethyl-6-ethoxyquinoline , .

These metabolites, along with trace manufacturing impurities like p-phenetidine, are implicated in oxidative stress, DNA damage, and target organ toxicity affecting the liver, kidneys, and blood , . Because of its high lipophilicity, 6-ethoxyquinoline readily permeates biological membranes, making dermal and mucous membrane exposure a critical systemic risk . Therefore, selecting and utilizing the correct Personal Protective Equipment (PPE) is not merely a compliance exercise; it is a fundamental scientific requirement to prevent sensitization and systemic absorption.

Quantitative Risk and PPE Specification Matrix

To establish a self-validating safety protocol, we must first ground our PPE selection in the physicochemical and toxicological realities of the compound.

Property / MetricQuantitative ValueOperational Implication & PPE Requirement
Acute Oral Toxicity (LD50) 800 - 1700 mg/kg (Rat)Harmful if swallowed. Mandates strict hand hygiene and prohibits eating/drinking in the handling area.
Vapor Pressure Low at 20°CInhalation risk is primarily from aerosols or heating. Requires a certified chemical fume hood.
Dermal Permeation High (Lipophilic)Mandates nitrile or neoprene gloves (≥0.11 mm thickness). Latex is highly permeable and strictly prohibited.
Ocular Irritation Severe Mucous IrritantRequires ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses offer insufficient vapor protection.
Flash Point ~143°C (Open Cup)Combustible at high temperatures. Keep away from strong oxidizers to prevent exothermic reactions.
Step-by-Step Operational Protocol: Handling & Disposal
Phase 1: Pre-Operational Setup and PPE Donning

The causality behind this sequence is to establish an unbroken barrier between the operator and the chemical before the primary container is even touched.

  • Engineering Control Verification: Before donning PPE, verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (FPM). 6-ethoxyquinoline must never be handled on an open bench due to the risk of aerosolizing the irritating liquid .

  • Body Protection: Don a knee-length, chemical-resistant laboratory coat. Ensure the coat is fully buttoned and cuffs are extended to the wrists to protect against micro-splashes.

  • Eye Protection: Equip chemical splash goggles. Because 6-ethoxyquinoline vapors are irritating to mucous membranes, standard safety glasses with side shields are inadequate .

  • Hand Protection: Don disposable nitrile gloves. For bulk transfers or prolonged exposure (>15 minutes), utilize a double-gloving technique or heavy-duty neoprene gloves. Critically, pull the glove cuffs over the lab coat sleeves to eliminate any exposed skin at the wrist.

Phase 2: Chemical Handling and Transfer
  • Containment: Open the 6-ethoxyquinoline container exclusively within the verified fume hood.

  • Transfer Mechanics: Use dedicated glass or PTFE instruments. Avoid vigorous pipetting or rapid pouring, which generates localized aerosols.

  • Spill Readiness: Maintain a supply of inert absorbent material (e.g., vermiculite, dry sand) immediately accessible within the hood. Do not use combustible absorbents like sawdust, as the compound can act as a pro-oxidant under certain conditions .

Phase 3: Decontamination and Waste Disposal
  • Waste Segregation: Transfer all liquid and solid waste (including contaminated gloves and paper towels) into a designated, clearly labeled EPA-compliant hazardous waste container. Do not mix with strong oxidizing agents, which can trigger rapid, potentially exothermic oxidation.

  • Surface Decontamination: Wipe down the fume hood surface with a solvent appropriate for lipophilic compounds (e.g., isopropanol), followed by a standard soap and water wash.

  • PPE Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Immediately wash hands with a disinfectant soap and warm water .

Workflow Visualization

The following diagram illustrates the logical dependencies of the 6-ethoxyquinoline handling workflow, ensuring a self-validating safety loop.

PPE_Workflow Start 1. Risk Assessment Identify Lipophilic Hazards Hood 2. Engineering Controls Verify Fume Hood (80-120 FPM) Start->Hood PPE_Don 3. Don PPE Lab Coat, Goggles, Nitrile Gloves Hood->PPE_Don Handling 4. Chemical Handling Transfer 6-Ethoxyquinoline PPE_Don->Handling Spill Spill Detected? Handling->Spill Clean 5a. Spill Response Apply Inert Absorbent Spill->Clean Yes Dispose 5b. Waste Disposal EPA Compliant Segregation Spill->Dispose No Clean->Dispose PPE_Doff 6. Doff PPE & Wash Glove-in-Glove Technique Dispose->PPE_Doff

Operational workflow for 6-ethoxyquinoline handling, highlighting critical safety checkpoints.

References
  • Safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species | EFSA Journal | [Link]

  • Ethoxyquin: An Antioxidant Used in Animal Feed | National Institutes of Health (NIH) PMC |[Link]

  • ETHOXYQUIN Safety Data | Ataman Chemicals | [Link]

  • Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites | ACS Publications | [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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